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Copper phthalate

Cat. No.: B098968
CAS No.: 16223-74-8
M. Wt: 227.66 g/mol
InChI Key: GSCLWPQCXDSGBU-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Copper Phthalate (B1215562) Studies

The scientific investigation of compounds derived from phthalic acid and metals can be traced back to the early 20th century. While the intensely colored copper phthalocyanine (B1677752) was first prepared in 1927 from a reaction involving a phthalic acid derivative, specific research into the simpler copper phthalate salt followed wikipedia.org. An article from 1932, for instance, discussed the dry distillation of this compound, indicating that the compound was a subject of chemical investigation by that time acs.org.

Early studies focused on the basic synthesis and characterization of metal phthalates. For example, a method for preparing blue, air-stable crystals of copper(II) phthalate monohydrate involves the reaction of basic copper carbonate with an aqueous solution of phthalic acid akjournals.com. Much of the mid-20th-century research laid the groundwork for understanding the fundamental properties of these compounds. A notable study from 1980 investigated the thermal decomposition of copper(II) phthalate monohydrate using both isothermal and non-isothermal methods, identifying a multi-step process involving dehydration followed by decomposition into copper oxides akjournals.com. This foundational work paved the way for more complex structural and functional studies in the decades that followed.

Scope and Significance of Contemporary this compound Research

Modern research into this compound has expanded significantly, driven by the compound's interesting properties and the development of advanced characterization techniques. The current scope of research is diverse, with significant efforts in materials science, medicinal chemistry, and electrochemistry.

Materials Science: A primary focus of contemporary research is the synthesis of coordination polymers and metal-organic frameworks (MOFs) using copper(II) and phthalate linkers. ias.ac.inmdpi.com The phthalate ligand's ability to adopt numerous coordination modes allows for the construction of structures ranging from one-dimensional chains to complex three-dimensional networks. ias.ac.in These materials are investigated for a variety of applications, including:

Catalysis: this compound has been explored as a catalyst in organic synthesis. ontosight.ai Copper-based MOFs, for example, have been used as heterogeneous catalysts for the degradation of environmental pollutants like dibutyl phthalate. rsc.org

Pigments and Additives: The compound has applications as a pigment in paints and coatings and as a component in the manufacturing of polyvinyl chloride (PVC). ontosight.ai

Adsorption and Separation: The porous nature of some this compound-based MOFs makes them promising candidates for applications in gas storage and separation. ias.ac.in

Medicinal and Biological Chemistry: this compound complexes have demonstrated significant biological activity. Research has shown that certain complexes, particularly those incorporating other ligands like 1,10-phenanthroline (B135089), exhibit potent antitumor properties. vulcanchem.comacs.org The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), such as superoxide, which leads to oxidative damage of genomic DNA and mitochondrial dysfunction in cancer cells. acs.org Additionally, some this compound compositions are being explored for their antibacterial properties. researchgate.net

Electrochemistry: The electrochemical properties of this compound are also an active area of investigation. Studies have explored the use of copper electrodes modified with other materials for the detection of phthalate compounds, highlighting the relevance of copper-phthalate interactions in sensor development. vulcanchem.com Furthermore, this compound-based MOFs have been studied as electrocatalysts, for instance, in the oxygen reduction reaction, which is crucial for energy conversion technologies like fuel cells. mdpi.com

Fundamental Concepts in Copper(II) Phthalate Coordination Chemistry

The chemistry of this compound is dominated by the principles of coordination chemistry, specifically the interaction between the copper(II) metal center and the phthalate ligand.

The o-phthalic acid dianion is an exceptionally versatile linker in coordination chemistry, capable of adopting up to 26 different coordination modes. ias.ac.in This flexibility is a key reason for the vast structural diversity observed in metal phthalate compounds. The carboxylate groups of the phthalate ligand can bind to metal centers in several ways, including monodentate, bidentate (chelating), and bridging fashions.

In the context of copper(II) phthalate, this versatility leads to the formation of various coordination polymers. A common structural motif involves the phthalate molecule acting as a bridge between two different copper(II) ions. ias.ac.invulcanchem.com For instance, one carboxylate group may bind to a copper ion in a bidentate chelating manner, while the other carboxylate group coordinates to an adjacent copper ion in a monodentate fashion. ias.ac.invulcanchem.com This arrangement can extend into one-, two-, or three-dimensional networks. ias.ac.in

The coordination environment around the Cu(II) ion is typically a distorted six-coordinate geometry. X-ray crystallographic studies have revealed structures where the four planar coordination sites are occupied by oxygen atoms from two chelating carboxylate groups, with the fifth and sixth axial positions being filled by oxygen atoms from monodentate carboxylates of neighboring units. ias.ac.invulcanchem.com This results in a distorted octahedral or square-pyramidal geometry. researchgate.netmdpi.com

Table 1: Selected Structural Data for a Copper(II) o-Phthalate Coordination Polymer This table presents selected bond lengths and angles for a three-dimensional copper(II) coordination polymer bridged by o-phthalic acid, illustrating the coordination environment around the copper center. ias.ac.in

ParameterValue
Bond Lengths (Å)
Cu-O (chelating)Varies
Cu-O (monodentate)Varies
Distance between two Cu(II)-bound O atoms (same carboxylate)2.216
Bond Angles (°)
O-Cu(II)-O (axial O and chelating carboxylate O)92.67
O-Cu(II)-O (axial O and chelating carboxylate O)90.99
O-Cu(II)-O (axial O and other chelating carboxylate O)89.01
O-Cu(II)-O (axial O and other chelating carboxylate O)92.67

Data sourced from a study on a 3D coordination polymer of Cu(II) with o-phthalic acid. ias.ac.in

Spectroscopic Characterization: Various spectroscopic techniques are employed to elucidate the structure and electronic properties of this compound complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a valuable tool for studying paramagnetic Cu(II) complexes. It provides detailed information about the oxidation state and coordination geometry of the copper centers within the polymeric structure. ias.ac.invulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of this compound complexes show characteristic d-d electronic transitions. For some solid-state complexes, this transition is observed between 636-682 nm. vulcanchem.com In a solvent like DMSO, the peak appears around 675 nm. vulcanchem.com

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition patterns of these compounds, which is crucial for understanding their suitability for various applications. ias.ac.invulcanchem.com

Table 2: Spectroscopic Data for Copper(II) Phthalate Complexes

TechniqueObservationWavelength/RegionReference
UV-Vis Spectroscopy d-d transition (solid state)636-682 nm vulcanchem.com
UV-Vis Spectroscopy d-d transition (in DMSO)~675 nm vulcanchem.com
Infrared Spectroscopy Coordinated water vibrational frequency810 cm⁻¹ akjournals.com
Infrared Spectroscopy M-OH bending mode900 cm⁻¹ akjournals.com
Infrared Spectroscopy Stretching mode of water3000-3050 cm⁻¹ akjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4CuO4 B098968 Copper phthalate CAS No. 16223-74-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;phthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCLWPQCXDSGBU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143079
Record name Copper phthalate
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Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10027-30-2
Record name Copper phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper phthalate
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Record name Copper phthalate
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Synthetic Methodologies for Copper Phthalate Complexes and Architectures

Solution-Based Synthesis Approaches

Solution-based methods are the most traditional and widely explored routes for the synthesis of copper phthalate (B1215562) complexes. These approaches rely on the dissolution of precursors in appropriate solvents, followed by a chemical reaction and subsequent crystallization or precipitation of the desired product. The solvent itself can play a critical role, not just as a medium for reaction but also as a participant in the formation of the final structure.

Conventional Precipitation and Crystallization Techniques

Direct precipitation and crystallization from solution are fundamental methods for obtaining copper phthalate. These techniques typically involve the reaction of a soluble copper(II) salt with a source of phthalate anions in a suitable solvent.

A straightforward example is the reaction between an aqueous solution of copper sulfate (B86663) and potassium hydrogen phthalate. sciencemadness.org This simple mixing at room temperature leads to the precipitation of a light blue, crystalline this compound product after a couple of hours. sciencemadness.org The insolubility of the this compound in the reaction medium drives the formation of the product. sciencemadness.org

More complex structures, such as coordination polymers, can be synthesized using techniques like slow diffusion or hydrothermal reactions. For instance, a this compound coordination polymer incorporating a dipyridyl ligand was prepared by the slow diffusion of an aqueous solution containing copper nitrate (B79036) and phthalic acid into a methanolic solution of the ligand. acs.org Another method involves a hydrothermal reaction where a mixture of copper(II) chloride dihydrate, potassium hydrogen phthalate, and a dipyridylamine ligand in water is heated in a sealed tube at 120 °C for 24 hours. acs.org This process yields long, green hexagonal needles of the desired coordination polymer. acs.org Similarly, a phthalate-bridged copper(II) complex with 1,10-phenanthroline (B135089) was synthesized from copper(II) chloride and phthalic acid in an aqueous solution. researchgate.net

An alternative precipitation approach involves anion exchange. It has been shown that this compound can be formed by shaking brochantite (a copper sulfate hydroxide (B78521) mineral) powder with solutions that contain an excess of phthalate anions. researchgate.net

Table 1: Examples of Conventional Synthesis Methods for this compound Complexes

Reactants Method Product Reference
Copper sulfate, Potassium hydrogen phthalate Precipitation in water Crystalline copper(II) phthalate sciencemadness.org
Copper nitrate, Phthalic acid, 4,4'-dipyridylketone Slow diffusion (water/methanol) {[Cu(pht)(dpk)]·0.33CH₃OH}n acs.org
Copper(II) chloride, Potassium hydrogen phthalate, 4,4'-dipyridylamine Hydrothermal reaction (water, 120°C) {[Cu₂(pht)₂(dpa)]·H₂O}n acs.org

Solvent-Mediated Transformations and Hydrolysis Reactions

Solvent-mediated transformations represent a sophisticated route to crystalline this compound complexes, where a pre-existing solid compound converts into a new one in the presence of a solvent. rsc.org A remarkable example of this is the hydrolysis of copper dicarboxylate monoester complexes. rsc.orgresearchgate.net

In one study, crystals of di-imidazole di-(2-carbomethoxy-benzoato)copper(II) were found to be unstable in a humid environment or when in contact with aqueous methanol (B129727). rsc.org Upon moistening with aqueous methanol, these crystals, without fully dissolving, transformed into new crystals of a copper(II) phthalate 2D coordination polymer, {[Cu₂(pht)₂(im)₄·H₂O]·H₂O}n. rsc.orgresearchgate.net This transformation is driven by the hydrolysis of the carboxylate monoester groups into phthalate anions, which then coordinate with the copper(II) ions to form the more stable polymeric structure. rsc.org This method highlights how the solvent (aqueous methanol) actively participates in the reaction by facilitating hydrolysis, leading to a profound structural rearrangement from a mononuclear complex to a 2D coordination polymer. rsc.org

Table 2: Solvent-Mediated Hydrolysis for this compound Synthesis

Starting Complex Solvent Resulting Product Key Process Reference

Concentration Gradient-Induced Crystallization Pathways

A fascinating and less conventional solution-based approach is the use of a concentration gradient within a single reaction vessel to induce the crystallization of different this compound architectures. This method demonstrates that subtle variations in local reactant concentrations can dictate the self-assembly process, leading to distinct products within the same reaction system. researchgate.netmdpi.com

In a notable experiment, the reaction of copper nitrate, phthalic acid, and 2,2'-bipyridine (B1663995) in an ammonia/ethanol medium under ambient conditions yielded two different multi-copper(II) cluster-based coordination polymers in the same beaker. researchgate.netmdpi.com

At the bottom of the beaker, a 2D layer framework, {[Cu₄(bpy)₄(OH)₂(BDC)₂]·2OH·13H₂O}n , was formed. researchgate.net

At the upper edge of the beaker, a 1D looped double chain, {[Cu₂(BDC)₂(bpy)₂(H₂O)]·3H₂O}n , crystallized. researchgate.net

This rare case of gradient-induced formation is attributed to the differing concentrations of reactants and intermediates at various points in the reaction vessel, which influences the secondary building units (SBUs) that are formed and how they link together. researchgate.netmdpi.com This technique offers a unique pathway to achieving structural diversity from a one-pot reaction setup. researchgate.net

Solid-State Synthesis Routes and Mechanochemical Approaches

Solid-state synthesis, particularly mechanochemistry, offers an alternative to solution-based methods that is often more environmentally friendly and can lead to the formation of novel structures. mdpi.comchimienouvelle.be These methods involve the direct reaction of solid reactants, with energy input typically provided by grinding, milling, or pressing. mdpi.com

Room temperature solid-state reaction has been successfully used to synthesize ternary complexes of copper(II) with phthalate and imidazole. researchgate.net This was achieved by reacting o-phthalic acid, imidazole, and copper acetate (B1210297) as raw, solid materials. researchgate.net

Mechanochemical synthesis, often performed in a ball mill, is a powerful solvent-free or low-solvent technique. mdpi.comnih.gov While specific examples detailing the mechanosynthesis of simple this compound are not abundant, the principles are well-established for related coordination complexes. The process involves grinding a mixture of solid reactants, where the mechanical force induces chemical reactions. chimienouvelle.be This approach has been used to prepare copper(II) complexes with other ligands and is considered a viable route for copper phthalates. chimienouvelle.be Liquid-assisted grinding (LAG), where a catalytic amount of solvent is added to the solid reactants, can facilitate the reaction and improve crystallinity. chimienouvelle.be These methods are advantageous as they can reduce side reactions, increase yields, and avoid the limitations of reactant solubility that constrain solution-based syntheses. chimienouvelle.beucl.ac.uk

Table 3: Solid-State and Mechanochemical Synthesis Approaches

Method Reactants Key Feature Reference
Room Temperature Solid-State Reaction o-Phthalic acid, Imidazole, Copper acetate Reaction of solid precursors without bulk solvent researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coordination compounds like this compound. acs.orgtandfonline.com

Several of the synthetic methodologies discussed align with green chemistry ideals:

Waste Prevention and Atom Economy : Solid-state and mechanochemical syntheses are prime examples of green approaches. acs.org By minimizing or eliminating the use of bulk solvents, they significantly reduce waste generation. mdpi.comnih.gov Mechanochemical reactions can also be highly efficient and atom-economical, designed to maximize the incorporation of all reactant materials into the final product. nih.govacs.org

Safer Solvents and Auxiliaries : When solvents are necessary, green chemistry encourages the use of benign substances. The synthesis of this compound via hydrolysis in aqueous methanol or precipitation from water utilizes solvents that are generally less hazardous than many organic alternatives. sciencemadness.orgacs.orgrsc.org The practice of distilling and washing with hot water also represents a greener purification step. google.com

Energy Efficiency : The development of synthetic methods that operate at ambient temperature and pressure, such as some precipitation and solid-state grinding techniques, contributes to energy efficiency. sciencemadness.orgresearchgate.net Other green techniques, like microwave-assisted synthesis, can also be applied to dramatically reduce reaction times and energy consumption compared to conventional heating. google.com

Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones. acs.org In the synthesis of related copper phthalocyanine (B1677752), catalysts like ammonium (B1175870) molybdate (B1676688) are crucial for achieving high yields, demonstrating the power of catalysis in improving process efficiency. ump.edu.my

By embracing these principles, chemists can develop more sustainable and environmentally responsible pathways for the production of this compound and its derivatives. The shift from traditional solvent-heavy methods to solvent-free mechanochemistry is a clear embodiment of this progress. mdpi.com

Advanced Structural Elucidation of Copper Phthalate Systems

X-ray Diffraction Crystallography

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystalline structure of materials. Both single-crystal and powder XRD have been instrumental in characterizing copper phthalate (B1215562) and its derivatives.

Single-crystal X-ray diffraction offers unparalleled insight into the precise arrangement of atoms within a crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. For copper phthalate complexes, this technique has been crucial in establishing their molecular and supramolecular structures.

For instance, a phthalate-bridged copper(II) complex, {[Cu(phth)(Phen)(H2O)]·H2O}n, was synthesized and its crystal structure determined by single-crystal X-ray diffraction. The analysis revealed an orthorhombic crystal system with the centrosymmetric space group Pbcm. In this structure, the phthalate ion (L2−) coordinates to the Cu2+ ion as a monodentate ligand, and each phthalate ion bridges two adjacent Cu2+ ions. researchgate.net Another study on a copper(II) phthalate complex with nicotinamide (B372718), [CuL2(μ-Pht)(H2O)] · 0.5H2O, showed a monoclinic crystal system with the space group P21/c. researchgate.net The copper atom is coordinated by nitrogen atoms from two nicotinamide ligands, oxygen atoms from two different phthalate anions, and an oxygen atom from a water molecule, forming linear chains. researchgate.net

The study of copper complexes derived from nitroterephthalic acid further illustrates the power of this technique. Single-crystal X-ray diffraction analysis showed that the coordination geometry around the copper center is a slightly distorted octahedral in one complex and square pyramidal in another. acs.org These structures are stabilized by various non-covalent interactions, which are key to their supramolecular assembly. acs.org

Similarly, the investigation of supramolecular structures of copper(II) complexes derived from a 1,8-naphthalimide (B145957) tecton revealed different crystal systems and coordination geometries depending on the counter-ions present. uomphysics.net For example, with copper chloride, the complex crystallizes in the triclinic crystal system with a distorted octahedral geometry around the Cu(II) center. uomphysics.net With copper sulfate (B86663), a monoclinic crystal system is observed, with the copper ion also having an octahedral coordination. uomphysics.net

These studies highlight the ability of single-crystal X-ray diffraction to elucidate the complex three-dimensional arrangements and intermolecular forces that govern the formation of diverse this compound supramolecular architectures. researchgate.netacs.orguomphysics.netru.nl

Crystallographic Data for Selected this compound Complexes
CompoundCrystal SystemSpace GroupKey Structural Features
{[Cu(phth)(Phen)(H2O)]·H2O}nOrthorhombicPbcmPhthalate acts as a monodentate bridging ligand. researchgate.net
[CuL2(μ-Pht)(H2O)] · 0.5H2OMonoclinicP21/cLinear chains formed by bridging phthalate anions. researchgate.net
Cu-NTA (nitroterephthalic acid complex)--Distorted octahedral coordination geometry. acs.org
Cu-DNTA (dinitroterephthalic acid complex)--Square pyramidal coordination geometry. acs.org
Copper chloride naphthalimide complexTriclinicP-1Distorted octahedral geometry. uomphysics.net
Copper sulfate naphthalimide complexMonoclinicP21/mOctahedral coordination. uomphysics.net

Powder X-ray diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a bulk sample and for determining structural properties such as lattice parameters and crystallite size. Copper phthalocyanine (B1677752) (CuPc), a related and extensively studied compound, is known to exist in several polymorphic forms, including the α, β, and γ phases, which exhibit distinct PXRD patterns. nih.gov

The stable β-polymorph of CuPc has a crystal structure that is isomorphous with metal-free and nickel phthalocyanines. rsc.org The α-form, which is less stable, can be identified by its unique diffraction pattern. nih.gov For example, α-type copper phthalocyanine shows characteristic peaks at Bragg's angles (2θ) of approximately 6.8°, 7.2°, and 9.9° when measured with CuKα radiation. google.com In contrast, the β-type exhibits peaks at around 7.0°, 9.2°, and 10.5°. google.com A novel crystal form has also been reported with peaks at 8.6°, 17.2°, and 18.3°. google.com

Studies on solution-processed copper phthalocyanine thin films using two-dimensional grazing incidence X-ray diffraction have shown a β-phase crystalline structure with a high degree of crystallinity (greater than 80%) and an average crystallite size of about 24 nm. mdpi.com In some cases, indexing powder diffraction patterns can be challenging, especially for nanocrystalline powders where reflections are broad. nih.gov PDF (Pair Distribution Function) analysis can be a useful complementary technique to estimate parameters like the central metal distance in the molecular stacking structure, which is difficult to determine from standard powder X-ray analysis alone. rigaku.com

Characteristic PXRD Peaks (2θ) for Copper Phthalocyanine Polymorphs (CuKα radiation)
α-Phase google.comβ-Phase google.comNovel Form google.com
6.8°7.0°8.6°
7.2°9.2°17.2°
9.9°10.5°18.3°
15.5°12.5°23.2°
16.2°18.1°25.3°

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of this compound systems, complementing the structural data obtained from X-ray diffraction.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering a "fingerprint" for identification and structural analysis.

FTIR Spectroscopy: The FTIR spectra of copper phthalocyanine and its derivatives are characterized by numerous sharp bands, particularly in the mid-infrared region (below 1700 cm⁻¹). researchgate.net These bands arise from the stretching and bending vibrations of the aromatic ring system. researchgate.net Key vibrational modes include C=C stretching, C-N=C stretching, and isoindole and pyrrole (B145914) group vibrations in the 1800 to 1330 cm⁻¹ range. researchgate.net The region from 1330 cm⁻¹ to 800 cm⁻¹ typically contains scissoring modes of C-H and isoindole groups. researchgate.net The band corresponding to the N-Cu bond is generally found at lower wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another powerful tool for studying the vibrational modes of this compound systems. d-nb.info The Raman spectra of copper phthalocyanine show characteristic peaks that can be used for identification and structural analysis. For instance, the Raman spectrum of the β-phase of CuPc reveals distinct vibrational modes. researchgate.net In-plane vibrations of isoindole, Cu-N stretching vibrations, and isoindole ring breathing modes have been observed around 173 cm⁻¹, 234 cm⁻¹, and 257 cm⁻¹, respectively. researchgate.net The relative intensities of the peaks in the Raman spectra can be dependent on factors such as the potential applied in electrochemical studies. rsc.org

Selected Vibrational Frequencies (cm⁻¹) for Copper Phthalocyanine
Vibrational ModeFTIR Frequency researchgate.netresearchgate.netRaman Frequency researchgate.net
C=C Stretching~1605-1450-
C=N Stretching (Pyrrole)~1508-
In-plane vibration of isoindole-~173
Cu-N Stretching-~234
Isoindole ring breathing mode-~257

Electronic spectroscopy provides insights into the electronic transitions and energy levels within a molecule.

UV-Vis Absorption Spectroscopy: Copper phthalocyanine and its derivatives exhibit characteristic absorption spectra in the ultraviolet and visible regions. ajbasweb.com Typically, two main absorption bands are observed: the Soret band (or B band) in the UV region (around 300-400 nm) and the Q band in the visible region (around 600-750 nm). ajbasweb.comresearchgate.net The Q band, which is responsible for the blue color of the compound, arises from π-π* transitions within the phthalocyanine ring. researchgate.net The Q band often appears as a doublet, which is attributed to the presence of both aggregated and individual molecular units. researchgate.net The position and shape of these bands can be influenced by factors such as the solvent, concentration, and the specific crystalline form of the compound. ajbasweb.comresearchgate.net For example, increasing the concentration of a copper phthalocyanine solution can lead to a blue shift (a shift to shorter wavelengths) of the absorption peaks. ajbasweb.com

Typical UV-Vis Absorption Bands for Copper Phthalocyanine
BandWavelength Range (nm)Origin
Soret (B) Band~300-400 ajbasweb.comElectronic transitions within the phthalocyanine macrocycle.
Q Band~600-750 ajbasweb.comresearchgate.netπ-π* transitions in the phthalocyanine ring. researchgate.net

X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are powerful surface-sensitive techniques for determining the elemental composition and chemical (oxidation) state of elements in a material. carleton.edu

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of copper phthalocyanine provides detailed information about the electronic state of the copper ion. The Cu 2p spectrum typically shows two main peaks corresponding to the Cu 2p3/2 and Cu 2p1/2 spin-orbit components, located at approximately 933 eV and 953 eV, respectively. rsc.org The presence of satellite peaks accompanying these main peaks is a characteristic feature of copper in the Cu(II) oxidation state. rsc.orgthermofisher.com The C 1s region of the XPS spectrum reveals various carbon bonding environments, such as C-C, C-H, C=O, and O-C=O bonds, as well as a π-π* satellite peak indicative of aromatic systems. rsc.org The N 1s spectrum typically shows peaks around 399 eV, which are characteristic of the C=N-C linkages within the phthalocyanine structure. rsc.org

Theoretical simulations of the XPS spectra of copper tetraazaporphyrin, a model for copper phthalocyanine, have shown that the main and satellite features in the Cu 2p spectra can be explained by charge-transfer processes between the copper ion and the ligand. aps.org

Characteristic XPS Binding Energies (eV) for Copper Phthalocyanine
Core LevelBinding Energy (approx.)Assignment
Cu 2p3/2~933 rsc.orgCopper(II)
Cu 2p1/2~953 rsc.orgCopper(II)
C 1s~284.8 rsc.orgC-C, C-H
N 1s~399 rsc.orgC=N-C

X-ray Absorption Near-Edge Structure (XANES): XANES provides information about the local coordination environment and oxidation state of the absorbing atom. While not as commonly reported for this compound specifically in the provided context, it is a valuable technique for probing the electronic structure of copper complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for probing the electronic structure of paramagnetic species, such as the Cu(II) ion in this compound. The Cu(II) ion has a d⁹ electron configuration, possessing a single unpaired electron that makes it EPR active. This technique provides detailed insights into the coordination environment, the nature of the copper-ligand bonding, and the geometric structure of the copper center.

The EPR spectrum of a Cu(II) complex is primarily described by the g-tensor and the hyperfine coupling tensor (A). The g-tensor reflects the interaction of the unpaired electron with the external magnetic field. For Cu(II) complexes, which are often anisotropic, the g-tensor is typically characterized by principal values gₓ, gᵧ, and g₂, or g∥ and g⊥ for axial symmetry. The deviation of these g-values from the free electron g-value (ge ≈ 2.0023) is indicative of the spin-orbit coupling and the nature of the ligand field. For instance, square planar or axially elongated octahedral Cu(II) centers, where the unpaired electron resides in the dₓ²-ᵧ² orbital, typically exhibit an axial spectrum with g∥ > g⊥ > ge.

Hyperfine coupling arises from the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). This interaction splits the EPR signal into a characteristic quartet (2NI + 1 = 213/2 + 1 = 4 lines). The magnitude of the hyperfine coupling constants (A∥ and A⊥) provides valuable information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's wavefunction. A smaller A∥ value, for example, can suggest a greater degree of covalency in the copper-ligand σ-bond.

In studies of copper phthalocyanine, a closely related and extensively studied analogue, EPR has been used to elucidate the electronic and structural properties. researchgate.net Analysis of the g and A tensor values, often supported by density functional theory (DFT) computations, reveals how changes in the macrocycle structure and the surrounding solvent matrix affect the bonding parameters. researchgate.net For example, the covalency of the in-plane metal-ligand sigma bonding and the out-of-plane pi bonding can be quantitatively assessed. researchgate.net The interpretation of these spectra is crucial for understanding the relationship between the molecular structure and the electronic properties of the complex. core.ac.uk

Advanced Microscopy and Surface Analysis

Advanced microscopy techniques are critical for visualizing the morphology, nanostructure, and surface topography of this compound systems, providing a direct view of the material's physical characteristics from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials at high magnification. In the context of this compound and its analogues like copper phthalocyanine (CuPc), SEM reveals details about particle shape, size distribution, and surface texture. researchgate.net

SEM analysis of CuPc powder has shown stick-like structures, while thin films prepared by methods like thermal evaporation or pulsed laser deposition can exhibit porous morphologies. scirp.orgscirp.org The morphology can be significantly influenced by preparation conditions and post-deposition treatments. For example, studies on plasma-etched CuPc thin films show a dramatic transformation from a planar surface to an array of nanopillars with diameters under 20 nm. mdpi.com Similarly, solvent-vapor annealing can be used to tune the morphology, leading to films with larger grain sizes and fewer grain boundaries. iaea.org SEM images of this compound have revealed aggregated nanostructures, highlighting the influence of the precursor on the final morphology. researchgate.net These morphological features are critical as they directly impact the material's properties and performance in various applications.

Transmission Electron Microscopy (TEM) for Nanostructural Details

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of internal structures, crystallinity, and molecular-level details. High-resolution TEM (HRTEM) has been successfully employed to study the structure of copper phthalocyanine, revealing its molecular shape. researchgate.net By using techniques to minimize radiation damage, researchers can obtain images that allow for a direct comparison with crystallographic models, sometimes revealing slight discrepancies with assumed structures. researchgate.net TEM is particularly valuable for characterizing the nanostructure of materials, such as the size and distribution of nanoparticles within a composite or the crystalline arrangement in thin films.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface with nanoscale precision. jeremyjordan.me Unlike electron microscopy, AFM does not require a vacuum and can be performed on insulating samples. anton-paar.com For this compound systems, particularly in the form of thin films, AFM is invaluable for characterizing surface roughness, grain size, and molecular arrangement. scirp.org

Studies on copper phthalocyanine thin films have demonstrated AFM's ability to achieve sub-molecular resolution, visualizing the arrangement of individual molecules in both monolayer and multilayer structures. core.ac.ukkyoto-u.ac.jp These investigations can reveal structural differences between the first molecular layer and subsequent layers. core.ac.uk AFM can also quantify key surface parameters, such as the average surface roughness and the average grain diameter, which are influenced by deposition conditions like substrate temperature and annealing processes. scirp.orgresearchgate.net For instance, the surface roughness average for CuPc films can be in the range of 0.55 to 1.48 nm, with average particle diameters around 70-85 nm, depending on the preparation method. scirp.org This level of detail is crucial for applications where surface properties and interface quality are paramount.

Thermal Analysis Techniques for Structural Stability (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It provides critical information about the thermal stability, decomposition pathways, and composition of materials like this compound.

The TGA curve, which plots mass versus temperature, reveals the temperatures at which the material degrades. For copper phthalocyanine complexes, TGA studies show high thermal stability. For example, a ciprofloxacin-substituted copper phthalocyanine was found to only begin losing weight at 309 °C when heated under an argon atmosphere. fudutsinma.edu.ng In another study, a composite of copper phthalocyanine and multi-walled carbon nanotubes exhibited a unique decomposition temperature above 540 °C, indicating enhanced thermal stability due to the interaction between the two components. researchgate.net

Coordination Chemistry and Supramolecular Architectures of Copper Phthalate

Diverse Coordination Modes of the Phthalate (B1215562) Ligand

The phthalate ligand exhibits remarkable versatility in its coordination to metal centers, a characteristic that is well-demonstrated in its complexes with copper(II). The two carboxylate groups can adopt various coordination modes, leading to the formation of structures with different dimensionalities and properties.

The simplest coordination mode of the phthalate ligand is monodentate, where only one of the two carboxylate groups binds to a copper(II) center. In this mode, the other carboxylate group may remain uncoordinated or interact with other metal centers. An example of this is seen in a phthalate-bridged copper(II) complex with 1,10-phenanthroline (B135089), {[Cu(phth)(Phen)(H₂O)]·H₂O}n, where the phthalate ion is coordinated to the Cu²⁺ ion as a monodentate ligand researchgate.net. Similarly, in bis(phthalato) compounds such as (pipH₂)[Cu(H₂O)₄(pht)₂]·8H₂O, the phthalate ligand also displays a monodentate binding mode researchgate.net.

Bidentate coordination involves both oxygen atoms of a single carboxylate group binding to the same copper(II) center, forming a chelate ring. While less common for phthalate compared to other dicarboxylates due to the rigidity of the aromatic backbone, this mode can be observed. More frequently, a combination of coordination modes is found within the same structure. For instance, in a three-dimensional coordination polymer of copper(II) with o-phthalic acid, one carboxylate group of the phthalic acid molecule binds to a copper(II) ion in a bidentate fashion, while the other carboxylate group coordinates to another copper(II) ion in a monodentate manner ias.ac.in.

In some coordination polymers, the phthalate ligand can exhibit a monodentate-bidentate coordination mode, contributing to the formation of two-dimensional layers researchgate.net. Another complex showcases a fully deprotonated 1,2-benzenedicarboxylate (1,2-BDC²⁻) ligand acting as a bidentate ligand that bridges three Cu(II) atoms through the two oxygen atoms of its two carboxylate groups. One carboxylate ligates a single Cu(II) atom, while the other bridges two Cu(II) atoms nih.gov.

Coordination ModeDescriptionExample Compound
MonodentateOne carboxylate group binds to a single Cu(II) center.{[Cu(phth)(Phen)(H₂O)]·H₂O}n researchgate.net
BidentateBoth oxygen atoms of one carboxylate group bind to the same Cu(II) center.A 3D coordination polymer where one carboxylate is bidentate and the other is monodentate ias.ac.in.
Monodentate-BidentateOne phthalate ligand exhibits both monodentate and bidentate character through its two carboxylate groups.A 2D Cu-pht layer structure researchgate.net.

The ability of the phthalate ligand to bridge multiple copper(II) centers is a cornerstone of its coordination chemistry, leading to the formation of extended one-, two-, and three-dimensional structures. This bridging functionality is typically denoted by the symbol μ, with a subscript indicating the number of metal centers bridged.

In its most common bridging role, the phthalate ligand acts as a μ₂-bridge, connecting two copper(II) centers. This can be achieved in several ways, for instance, through a bis(monodentate) coordination mode where each carboxylate group binds to a different copper ion, forming one-dimensional Cu-pht-Cu chains researchgate.net. Another μ₂-bridging mode involves two monodentate carboxylates ligating two Cu(II) ions nih.gov.

More complex bridging modes are also observed. For example, the phthalate ligand can act as a μ₃-bridging ligand, connecting three copper(II) ions. This is achieved through a combination of monodentate and bidentate carboxylate groups nih.gov. In a 2D coordination polymer, {[Cu₂(pht)₂(im)₄·H₂O]·H₂O}n, the structure is driven by both μ₂- and μ₃-phthalate moieties. One of the hexa-coordinate copper ions is coordinated by two μ₃-pht and one μ₂-pht ligands rsc.org.

The bridging capability of the phthalate ligand is fundamental to the construction of coordination polymers. For instance, in {[Cu(pht)(dpk)]·0.33CH₃OH}n, achiral helices are joined by bridging phthalate carboxylate oxygen atoms to form {Cu₂O₂} dimeric units, which then act as nodes in a three-dimensional network nih.govacs.org.

Bridging ModeDescriptionStructural Outcome
μ₂-bis(monodentate)Each carboxylate group binds to a different Cu(II) ion.Formation of 1D chains researchgate.net.
μ₃-monodentate and bidentateOne phthalate ligand coordinates to three Cu(II) ions through a combination of its carboxylate functionalities.Formation of 2D and 3D networks nih.govrsc.org.

Geometrical Arrangements and Stereochemistry around Copper(II) Centers

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortion, resulting in a variety of coordination geometries that deviate from perfect octahedral symmetry. In copper phthalate complexes, the most commonly observed geometries are square planar and square pyramidal, with distorted octahedral and, more rarely, tetrahedral environments also being documented.

A square planar geometry is often adopted by copper(II) ions in phthalate complexes, particularly when coordinated to four donor atoms in a plane. In a mixed-ligand copper(II) complex of 1,10-phenanthroline and benzoate, a similar dicarboxylate system, the coordination environment around the copper(II) ion is described as square planar researchgate.net. The geometry around the copper center can also be described as a square-planar arrangement with a slight tetrahedral distortion mdpi.com.

More frequently, the copper(II) center in phthalate complexes exhibits a square pyramidal geometry. This five-coordinate environment typically consists of four donor atoms in the basal plane and one in the apical position. In a dinuclear copper(II) complex, the coordination geometry of each copper of the binuclear copper sites is square pyramidal researchgate.net. The coordination environment about copper in another complex is described as a {CuO₃N₂} distorted square pyramid acs.org. In a one-dimensional looped double chain structure, one of the copper ions is coordinated by two nitrogen atoms of a chelating bipyridine and two oxygen atoms of monodentate carboxylate groups from different phthalate ligands in the equatorial plane, with an oxygen atom from a bidentate bridging carboxylate group of another phthalate ligand occupying the axial position. The other copper ion in the structure also exhibits a geometry closer to a square pyramid nih.gov.

GeometryDescriptionExample Features
Square PlanarFour-coordinate Cu(II) with donor atoms in a plane.Can be tetrahedrally distorted mdpi.com.
Square PyramidalFive-coordinate Cu(II) with four basal and one apical donor.Observed in both mononuclear and dinuclear complexes researchgate.net. The geometry can be distorted acs.org.

Due to the Jahn-Teller effect, a perfectly octahedral geometry is rare for copper(II) complexes. Instead, a tetragonally distorted octahedral geometry, often described as a 4+2 coordination, is common. In this arrangement, there are four shorter equatorial bonds and two longer axial bonds. In a copper(II) complex with N,N,N',N'-tetramethylethylenediamine and o-phthalic acid, the CuN₂O₄ chromophore results in a highly distorted cis-octahedral coordination geometry researchgate.net. Similarly, in copper(II) phthalate monohydrate, there are two types of copper atoms, both having distorted octahedral coordination rsc.org. One copper atom is coordinated to two water molecules and two phthalate oxygen atoms at shorter distances and two more phthalate oxygen atoms at longer distances. The other copper atom is coordinated to two water molecules at a longer distance and four phthalate oxygen atoms at shorter distances rsc.org.

Tetrahedral geometry is less common for copper(II) as it does not benefit from the ligand field stabilization energy to the same extent as square planar or octahedral geometries. However, steric constraints imposed by bulky ligands can sometimes force a tetrahedral or distorted tetrahedral arrangement. While specific examples of purely tetrahedral copper(II) phthalate complexes are not prominent in the literature, it is known that a ligand set imposing a tetrahedral geometry will stabilize Cu(I) with respect to Cu(II) bris.ac.uk. In some dinuclear Cu(I) complexes, the copper centers are four-coordinated with a distorted tetrahedral geometry nih.gov.

Formation of Polynuclear Copper(II) Phthalate Clusters

The bridging capability of the phthalate ligand, often in conjunction with other bridging species like hydroxide (B78521) or water molecules, facilitates the formation of polynuclear copper(II) clusters. These clusters can be discrete molecular units or act as secondary building units (SBUs) in the construction of larger coordination polymers.

Dinuclear copper(II) clusters are a common motif in this compound chemistry. In the coordination polymer {[Cu(pht)(dpk)]·0.33CH₃OH}n, the structure is built from {Cu₂O₂} dimeric units where two copper atoms are bridged by the carboxylate oxygen atoms of the phthalate ligands nih.gov. Another example is a binuclear complex where the two copper centers are bridged by a diazine, a hydroxide, and a chloride, with a copper-copper separation of 3.017 Å researchgate.net.

More complex polynuclear clusters are also known. A notable example is a chair-like tetranuclear [Cu₄(μ₃-OH)₂(bpy)₄(BDC)₂]²⁺ cluster, which acts as a secondary building unit in a two-dimensional layer framework nih.govmdpi.com. In this structure, the phthalate ligands (BDC²⁻) bridge the tetranuclear copper clusters. Another tetranuclear copper(II) complex features four copper atoms encapsulating a central oxygen atom in a tetrahedral arrangement researchgate.net. The formation of a one-dimensional looped double chain structure is also reported, which is constructed from binuclear [Cu₂(1,2-BDC)₂(bpy)₂(H₂O)] clusters linked by bridging phthalate ligands nih.gov.

Cluster TypeDescriptionExample Structure
DinuclearTwo Cu(II) centers bridged by ligands.{Cu₂O₂} units formed by bridging phthalate carboxylate oxygens nih.gov.
TetranuclearFour Cu(II) centers forming a distinct cluster.Chair-like [Cu₄(μ₃-OH)₂(bpy)₄(BDC)₂]²⁺ clusters nih.govmdpi.com.

Dinuclear, Trinuclear, and Tetranuclear Complexes

The self-assembly of copper ions and phthalate ligands, often in the presence of ancillary ligands, can lead to the formation of discrete polynuclear complexes. These structures are of fundamental interest in understanding the magnetic and electronic interactions between metal centers.

Trinuclear and Tetranuclear Complexes: While less common than dinuclear species, trinuclear and tetranuclear copper complexes involving phthalate have been reported. The formation of these higher nuclearity complexes is often facilitated by the use of ancillary ligands that can bridge multiple copper centers. For example, a tetranuclear complex, [Cu₄(cpdp)(μ-Hphth)(μ₄-phth)(piconol)(Cl)₂]·3H₂O, has been synthesized through the self-assembly of a dinuclear copper unit with two mononuclear copper species, linked by both monoanionic and dianionic phthalate groups. This complex showcases the remarkable versatility of the phthalate ligand, which can adopt various bridging modes, including a rare μ₄-coordination. The presence of different coordination environments around the copper(II) ions within the same complex highlights the rich structural chemistry of these systems.

Complex TypeExample Formula UnitKey Structural FeatureReference
Dinuclear{Cu₂O₂} in {[Cu(pht)(dpk)]·0.33CH₃OH}nBridging phthalate carboxylate oxygen atoms form a dimeric unit.
Tetranuclear[Cu₄(cpdp)(μ-Hphth)(μ₄-phth)(piconol)(Cl)₂]·3H₂OA dinuclear unit linked to two mononuclear units by phthalate ligands in μ- and μ₄-bridging modes.

Higher Order Oligonuclear Systems (e.g., Heptanuclear)

The formation of discrete, higher-order oligonuclear this compound systems, such as heptanuclear complexes, is not commonly observed. The literature on copper carboxylate chemistry is rich with examples of high-nuclearity clusters, but these are typically formed with smaller, more flexible carboxylate ligands or with the aid of bulky ancillary ligands that can template the formation of a large metal core. For instance, heptanuclear copper complexes have been synthesized using pyrazolate and other carboxylate bridges, where two trinuclear units sandwich a central copper ion.

The steric bulk and relative rigidity of the phthalate ligand, with its two carboxylate groups constrained to an ortho-position on a benzene ring, may disfavor the formation of highly compact, high-nuclearity discrete clusters. Instead, the phthalate ligand's geometry predisposes it to act as a linker, leading to the formation of extended coordination polymers. While the existence of discrete heptanuclear this compound complexes cannot be entirely ruled out, they are not a prominent feature of its known coordination chemistry.

Design and Assembly of this compound Coordination Polymers and Metal-Organic Frameworks

The ability of the phthalate ligand to bridge multiple copper centers is the foundation for the construction of a vast array of coordination polymers (CPs) and metal-organic frameworks (MOFs). The dimensionality and topology of these extended structures can be tuned by controlling reaction conditions, the choice of ancillary ligands, and the coordination preferences of the copper ion.

One-Dimensional Chain Structures

One-dimensional (1D) chain structures are a common motif in this compound coordination chemistry. These chains can be formed in several ways, often involving the bridging of copper centers by phthalate anions. In some cases, the phthalate ligand may bridge copper atoms in a bis-monodentate fashion, leading to a simple linear or zigzag chain. The introduction of ancillary ligands can lead to more complex 1D architectures.

For example, the complex {[Cu₂(pht)₂(dpa)]·H₂O}n features chiral one-dimensional nanobarrels. These nanobarrels are constructed from homochiral septuple left-handed helices formed by copper ions, phthalate oxygen atoms, and the ancillary dpa (4,4'-dipyridylamine) ligands. The phthalate anions bracket these septuple helices, creating solvent-free, "star-shaped" channels within the nanobarrels. This structure beautifully illustrates how the interplay between the phthalate ligand and a carefully chosen ancillary ligand can lead to highly complex and functional 1D materials.

Two-Dimensional Layered Frameworks

Two-dimensional (2D) layered frameworks can be assembled from this compound building blocks, often with the phthalate ligands linking copper centers within a plane. These layers can then stack to form a three-dimensional solid, with the nature of the interlayer interactions influencing the material's properties. While simple this compound 2D structures are known, more complex and functional layered materials can be created using phthalocyanine (B1677752), a derivative of phthalic acid.

Copper phthalocyanine (CuPc), a large, planar macrocyclic molecule, can be used as a building block for 2D conjugated MOFs. In one example, a copper-phthalocyanine-based 2D conjugated MOF with square planar cobalt-bis(dihydroxy) complexes as linkages exhibits a layered-stacked structure. These 2D materials can exhibit interesting electronic properties, such as high electrical conductivity, making them promising for applications in electrocatalysis. The study of interlayer sliding in 2D copper(I)-organic frameworks further highlights the dynamic nature of these layered materials and how their properties can be modulated by changes in the stacking arrangement.

Three-Dimensional Network Architectures

The ability of the phthalate ligand to coordinate to multiple copper centers in different directions allows for the construction of robust three-dimensional (3D) network architectures. These 3D frameworks can exhibit a wide range of topologies and pore structures, making them of great interest for applications in gas storage, separation, and catalysis.

A notable example is the 3D coordination polymer {[Cu(pht)(dpk)]·0.33CH₃OH}n, which possesses an unprecedented 8-connected network with a 3⁶4¹²5⁸6² topology, reminiscent of a 3D Kagome lattice. In this structure, dinuclear {Cu₂O₂} units act as the 8-connected nodes, which are linked by both phthalate and the ancillary dpk (4,4'-dipyridylketone) ligands. The formation of such a complex and highly connected network from relatively simple building blocks underscores the power of self-assembly in the design of novel MOFs. The synthesis of such materials can be achieved through various methods, including slow diffusion and hydrothermal reactions.

DimensionalityExample Formula UnitKey Structural FeatureTopology/ConnectivityReference
1D{[Cu₂(pht)₂(dpa)]·H₂O}nChiral nanobarrels with "star-shaped" channels.Septuple left-handed helices.
2DCopper-phthalocyanine-based MOFLayered-stacked structure with cobalt-bis(dihydroxy) linkers.-
3D{[Cu(pht)(dpk)]·0.33CH₃OH}nInterpenetrating helical subunits forming a 3D lattice.8-connected, 3⁶4¹²5⁸6² topology.

Helical and Chiral Structural Motifs

Helicity and chirality are fascinating aspects of supramolecular chemistry, and this compound systems have been shown to form remarkable helical and chiral structures. These features can arise from the use of chiral ancillary ligands, the spontaneous resolution of achiral components, or the propagation of helical motifs during the self-assembly process.

Porous and Nanobarrel Supramolecular Architectures

The self-assembly of copper ions and phthalate ligands, often in the presence of other coordinating molecules, can lead to the formation of intricate structures with significant void spaces, classifying them as porous materials. These architectures are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.

One notable example is a coordination polymer with the formula [[Cu(L1)(L2)(H2O)].5H2O]n, where L1 is 1,1'-(1,4-butanediyl)bis(imidazole) and L2 is the m-phthalate anion. This compound forms a porous supramolecular architecture featuring an unprecedented four-connected 8(6) net topology. researchgate.net The structure, which crystallizes in the orthorhombic space group Pna2(1), is built from copper centers linked by both the flexible bis(imidazole) ligand and the phthalate anion, creating a robust three-dimensional framework. researchgate.net

In another fascinating manifestation of this compound's structural versatility, the use of specific ancillary ligands can direct the assembly towards one-dimensional (1D) nanobarrel structures. mdpi.com A prime example is the compound {[Cu(2)(pht)(2)(dpa)].H(2)O}n, where 'pht' is phthalate and 'dpa' is the kinked dipyridyl ligand 4,4'-dipyridylamine. This complex features homochiral septuple left-handed helices formed by the copper ions, phthalate oxygen atoms, and the dpa ligands. mdpi.com These helical motifs are further organized by bracketing phthalate anions to construct chiral 1D nanobarrels. A key feature of these nanobarrels is the presence of solvent-free, "star-shaped" hydrophobic channels within the structure. mdpi.com

Compound FormulaSupramolecular ArchitectureKey FeaturesCrystal System
[[Cu(L1)(L2)(H2O)].5H2O]n3D Porous NetworkFour-connected 8(6) net topologyOrthorhombic
{[Cu(2)(pht)(2)(dpa)].H(2)O}n1D Chiral NanobarrelsSeptuple left-handed helices, star-shaped hydrophobic channels-

Influence of Ancillary Ligands on this compound Coordination Complexity

The introduction of ancillary ligands provides a powerful tool for tuning the self-assembly process. researchgate.netqom.ac.ir These ligands can occupy available coordination sites on the copper ions, influencing the bridging behavior of the phthalate and directing the formation of discrete polynuclear complexes or extended polymeric networks. For instance, the reaction of a carboxylate-based dinucleating ligand with copper(II) ions in the presence of different ancillary ligands like isophthalate (B1238265), chloride, or phthalate/piconol results in the formation of di-, tri-, and tetranuclear copper(II) complexes, respectively. researchgate.netqom.ac.ir This demonstrates that the choice of exogenous ancillary ligands is a determining factor in the final molecular architecture. researchgate.net

Kinked dipyridyl ligands, such as 4,4'-dipyridylketone (dpk) and 4,4'-dipyridylamine (dpa), have been successfully incorporated into this compound coordination polymers, leading to novel structures. mdpi.com

With dpk : The compound {[Cu(pht)(dpk)].0.33CH(3)OH}n is formed, which possesses helical subunits. These achiral helices are joined by bridging phthalate carboxylate oxygen atoms to create {Cu(2)O(2)} dimeric units. These units act as 8-connected nodes, resulting in a complex 3D coordination polymer. mdpi.com

With dpa : The use of dpa leads to the previously mentioned chiral nanobarrel structure, {[Cu(2)(pht)(2)(dpa)].H(2)O}n, highlighting how a subtle change in the ancillary ligand can dramatically alter the supramolecular architecture. mdpi.com

The inclusion of the ancillary ligand 1,10-phenanthroline (phen) in a this compound system results in a one-dimensional zigzag chain structure with the formula {[Cu(phth)(Phen)(H2O)]⋅H2O}n. In this case, each phthalate ion bridges two adjacent copper ions to form the chain.

The versatility of phthalate itself, combined with the strategic use of N-donor ancillary ligands, allows for the construction of a wide array of architectures, from discrete complexes to 1D, 2D, and 3D polymers.

Non-Covalent Interactions in this compound Supramolecular Assembly

In a tetranuclear copper(II) complex involving a phthalate ligand, a wide range of hydrogen-bonding interactions and moderate intramolecular π–π stacking interactions contribute to the additional stabilization of the crystal lattice. qom.ac.ir The investigation of these subtle forces is often facilitated by techniques such as Hirshfeld surface analysis, which allows for the quantification of different intermolecular contacts.

Hydrogen bonds are among the most significant non-covalent interactions in directing the supramolecular chemistry of copper phthalates, especially when water molecules or ligands with hydrogen-bond donor/acceptor groups are present. nih.govmdpi.com These interactions can link individual coordination polymer chains, layers, or discrete complexes into robust two-dimensional (2D) or three-dimensional (3D) networks. nih.gov

Aromatic rings, such as the phenyl ring of the phthalate ligand and those present in many ancillary ligands (e.g., 1,10-phenanthroline, dipyridylamines), can interact through π-π stacking. These interactions, which arise from the electrostatic and van der Waals forces between electron-rich π-systems, play a crucial role in the packing of molecular structures.

In a tetranuclear copper complex incorporating phthalate, moderate intramolecular π–π stacking interactions are observed between adjacent benzoate and pyridyl groups, with an average centroid-to-centroid distance of approximately 3.949 Å. qom.ac.ir These stacking arrangements can significantly influence the material's properties. For instance, the formation of lamellar or herringbone arrangements of π-stacks among aromatic groups in different polymorphs of a copper complex can lead to substantial changes in the unit cell. The energetic contribution of these interactions can be analyzed using Density Functional Theory (DFT) calculations, confirming their importance in the supramolecular assembly.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these weaker interactions. For instance, in copper complexes derived from nitroterephthalic acid, this analysis can map the close contacts between atoms, where the distance is smaller than the sum of their van der Waals radii, providing insight into the packing forces.

The N-H…π interaction is a specific type of non-covalent bond where a hydrogen atom attached to a nitrogen atom (the N-H group acting as a hydrogen bond donor) interacts with the electron-rich π system of an aromatic ring. This interaction is energetically favorable, with a strength comparable to that of a conventional hydrogen bond. The geometry is typically characterized by the N-H group being positioned perpendicularly to the aromatic ring, aligning with its center.

While direct examples of N-H…π interactions within this compound crystal structures are not prominently documented in the provided sources, their potential is evident when ancillary ligands containing both N-H groups and aromatic rings are used. In many copper complexes with such ligands (e.g., amides, amines, imidazole), a variety of related non-covalent interactions are observed that are crucial for the supramolecular assembly. researchgate.net These include N-H···O and N-H···N hydrogen bonds, which often work in concert with C-H···π and π-π stacking interactions to build up complex 3D architectures. researchgate.netqom.ac.ir The presence of the N-H moiety provides a strong hydrogen-bond donor site that directs the assembly, even if the acceptor is a heteroatom rather than a π-system in a given structure. The stabilizing energy of these interactions is significant and insensitive to environmental factors like dielectric constants, making them robust structure-directing tools.

Theoretical and Computational Investigations of Copper Phthalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of copper phthalate (B1215562) and related copper complexes. fzu.czroyalsocietypublishing.org DFT calculations allow for the prediction of molecular geometries, electronic structures, and various spectroscopic properties, providing valuable insights that complement experimental findings. fzu.czroyalsocietypublishing.orgresearchgate.net

Electronic Structure Elucidation and Molecular Orbital Analysis

DFT studies have been instrumental in elucidating the electronic structure of copper-containing compounds. nih.govresearchgate.netosti.gov These calculations help in understanding the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the electronic and optical properties of the material. nih.govresearchgate.net

For instance, in related copper(II) complexes, DFT calculations have shown that the HOMO can be concentrated on the copper ion and associated ligands, while the LUMO may be primarily localized over the ligand moiety. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the material's reactivity and electronic transitions. researchgate.netresearchgate.net

Systematic DFT studies on copper phthalocyanine (B1677752) (CuPc), a structurally related and widely studied molecule, have highlighted the importance of choosing the appropriate functional for accurate predictions. researchgate.nettau.ac.il It has been shown that semi-local functionals can sometimes provide a qualitative misrepresentation of the electronic structure, particularly due to self-interaction errors that underbind localized orbitals. researchgate.nettau.ac.il Hybrid functionals, such as B3LYP and PBE0, often provide results that are in better agreement with experimental photoemission data. researchgate.nettau.ac.ilnih.gov

In the case of CuPc, the singly occupied molecular orbital (SOMO) derived from the copper d-orbitals is a key feature of its electronic structure. nih.govcore.ac.uk DFT calculations have been used to analyze the distribution of electron density for various molecular orbitals. nih.govcore.ac.uk For example, the highest occupied molecular orbital (a1u) is primarily located on the carbon atoms of the pyrrole (B145914) rings, while the singly occupied b1g orbital is mainly localized on the central copper atom. nih.govcore.ac.uk The LUMO, on the other hand, is often found to be concentrated on the inner pyrrole ring. nih.govcore.ac.uk

The table below summarizes the calculated HOMO-LUMO gaps for copper phthalocyanine using different DFT functionals, illustrating the significant impact of the chosen functional on the predicted electronic properties. tau.ac.il

FunctionalHOMO-LUMO Gap (eV)
LDA0.88
PBE1.07
BP861.08
B3LYP2.20
PBEh2.39
HSE1.79

This data is for the related compound Copper Phthalocyanine and is presented for illustrative purposes.

Prediction of Spectroscopic Properties and Vibrational Modes

DFT calculations are widely used to predict and interpret the spectroscopic properties of molecules, including their vibrational spectra (FT-IR and Raman). researchgate.netscience.gov By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.net

For copper phthalocyanine, DFT calculations have been successfully employed to predict its vibrational spectra. researchgate.net The calculated frequencies and structural parameters have shown good agreement with experimental data. researchgate.net This allows for a detailed analysis of the vibrational modes, such as in-plane vibrations of the isoindole units, Cu-N stretching vibrations, and the breathing mode of the isoindole ring. researchgate.net

Time-dependent DFT (TD-DFT) is a common extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.gov This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the peaks in the experimental spectrum. nih.gov TD-DFT calculations have been applied to various organic and coordination compounds to understand their electronic transitions. nih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool often used in conjunction with DFT to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govdntb.gov.ua This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. nih.gov

For various copper(II) coordination complexes, Hirshfeld surface analysis has been used to detail the supramolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure. nih.govacs.orgx-mol.net

Geometrical Optimization and Energetic Profiles

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. nih.govacs.org This process involves calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. acs.org

DFT calculations have been employed to optimize the geometries of various copper(I) and copper(II) complexes, showing good agreement with experimental structures. researchgate.netnih.gov The performance of different density functionals in accurately describing the geometry and energetics of copper-containing species has been evaluated. nih.gov For instance, functionals like PBE0 and M06-L have been found to provide good quality geometries for model reaction steps in Cu(I)-catalyzed reactions. nih.gov

Furthermore, DFT can be used to explore the energetic profiles of chemical reactions and conformational changes. By calculating the energies of reactants, products, and transition states, one can determine reaction barriers and thermodynamic stabilities.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes, conformational changes, and thermodynamic properties. researchgate.netprinceton.edu

Conformational Analysis and Dynamics of Phthalate Systems

MD simulations are particularly useful for studying the conformational landscape and dynamics of flexible molecules like phthalates. acs.org These simulations can reveal the preferred conformations of the molecule in different environments and the transitions between them. mdpi.com

For example, MD simulations have been used to investigate the adsorption of phthalate esters on clay surfaces. princeton.eduacs.org These studies have shown that phthalate molecules can adopt different orientations and conformations when interacting with the surface. acs.org The simulations can also provide information on the free energy landscape of adsorption, highlighting the most favorable binding sites and the energetic barriers for movement on the surface. princeton.eduacs.org

In the context of biomolecular systems, MD simulations can be used to study the interaction of phthalates with proteins and other biological macromolecules. researchgate.net Such simulations can elucidate the binding mechanisms and the structural changes induced in the biomolecule upon phthalate binding. researchgate.net

While direct MD simulation studies specifically on the conformational dynamics of isolated copper phthalate are not extensively reported in the provided context, the techniques have been applied to understand the behavior of phthalates in various systems, demonstrating the potential of this method for future investigations into the dynamic properties of this compound. acs.orgpublish.csiro.au

Interfacial Phenomena and Thermal Transport Simulations

Computational simulations provide powerful tools for understanding the complex behaviors of materials at interfaces and the mechanisms of thermal transport. While direct thermal transport simulations for simple this compound are not extensively documented in the reviewed literature, studies on related copper-based systems and phthalates offer significant insights into the methodologies and potential phenomena.

Molecular dynamics (MD) simulations are a key technique for exploring interfacial phenomena at an atomic scale. psu.edu For instance, MD simulations have been used to study the adsorption of phthalate esters on smectite clay surfaces. acs.org These simulations revealed that phthalate molecules tend to adsorb on both the exterior basal surfaces and within the interlayer nanopores, primarily adopting a flat orientation. acs.org The driving forces for this adsorption were identified as a combination of van der Waals and entropic contributions. acs.org Although this study focuses on phthalate esters and not this compound, it exemplifies the computational approach used to probe interfacial interactions, which is directly applicable to understanding how this compound might interact with various substrates or solvent interfaces.

In the context of copper-containing metal-organic frameworks (MOFs), electrochemical impedance spectroscopy (EIS) has been integrated with computational analysis to investigate charge transfer mechanisms at the material-solution interface. rsc.org For a copper-based MOF (Cu-BTC), Nyquist plots showed an increase in the interfacial electron transfer resistance after use in a catalytic process. rsc.org This was attributed to the formation of Cu(III) species and the adsorption of dibutyl phthalate onto the MOF surface, which blocked electron transfer pathways. rsc.org Such studies, combining experimental electrochemistry with theoretical interpretation, are crucial for understanding the interfacial reactivity of complex copper-coordination compounds.

Regarding thermal transport, deep potential molecular dynamics (DPMD) simulations, which leverage deep learning potentials trained on density functional theory (DFT) data, represent a state-of-the-art method. rsc.org A study on thermal transport across copper-water interfaces using DPMD calculated an interfacial thermal conductance (ITC) of 2.505 × 10⁸ W m⁻² K⁻¹, a value that aligns with experimental results while maintaining high computational accuracy. rsc.org This approach allows for the simulation of thermal properties at large-system and long-time scales with DFT-level precision. rsc.org While this specific work was not on this compound, the methodology is highly relevant for any future investigations into the thermal transport properties of this compound interfaces. Similarly, molecular-scale simulations have been used to examine the thermal transport of copper nanoparticles in ammonia, demonstrating that heat transfer efficiency is influenced by cavity design and electric field frequency. membranetechnology.org

Ab Initio and Other Quantum Mechanical Approaches

Ab initio and other quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure, bonding, and reactivity of this compound and related complexes at the quantum level. These methods provide insights that are often inaccessible through experimental means alone.

Direct theoretical calculations have been performed on copper(II) phthalate monohydrate, identifying it as a system with alternating next-nearest-neighbor exchange coupling. aip.org The exchange coupling constant (J) was determined to be -12.3 cm⁻¹, with an alternation parameter (α) of 0.06. aip.org This type of detailed magnetic interaction analysis is a prime example of the power of quantum mechanical calculations in materials science.

For more complex systems, such as copper(II) carboxylate complexes, DFT calculations are routinely used to complement experimental data. researchgate.net Theoretical studies on these compounds often involve geometry optimization, calculation of molecular electrostatic potential (MEP), analysis of frontier molecular orbitals (HOMO-LUMO), and determination of global reactivity descriptors. researchgate.net These calculated parameters are then correlated with experimental findings, such as antimicrobial activity. researchgate.net

In the study of copper(II)-phthalate based MOFs, quantum chemical calculations provide rationalization for observed physical properties. For example, in a study of two copper(II)-phthalate complexes with different N-donor ligands (2-aminopyrimidine and pyrazine), DFT was used to analyze their electronic structures and explain their differing photosensitive behaviors. acs.org

Furthermore, ab initio calculations have been employed to study the electronic structure of copper phthalocyanine (CuPc), a related but more complex molecule often used as a model system. These studies, using DFT, investigate the effects of doping on the electronic structure, finding that pristine CuPc is an insulator with local magnetic moments on the copper ions. aps.orgresearchgate.net The calculations also provide detailed information on the valence band width and the changes that occur upon intercalation with potassium atoms. aps.orgresearchgate.net Ab initio simulations have also been used to interpret the complex X-ray photoelectron spectra (XPS) of Cu 2p and 3s core levels in copper tetraazaporphyrin, a model for CuPc. aps.org These calculations help to assign spectral features to specific electronic configurations and charge-transfer processes, such as the "well-screened" final state () and the "poorly-screened" satellite structure (). aps.org

The table below summarizes some key parameters obtained from quantum mechanical calculations on this compound and related compounds.

Compound/SystemMethodCalculated ParameterValueReference
Copper(II) phthalate monohydrateTheoretical ModelExchange Coupling (J)-12.3 cm⁻¹ aip.org
Copper(II) phthalate monohydrateTheoretical ModelAlternation Parameter (α)0.06 aip.org
K₂CuPcDFTCharge Gap~1.4 eV researchgate.net
K₂CuPcDFTConduction Band Width~0.56 eV researchgate.net
Diallyl phthalateDFT (CAM-B3LYP)First Hyperpolarizability475.939 × 10⁻³³ esu researchgate.net
Diallyl phthalateHartree-Fock (HF)First Hyperpolarizability365.624 × 10⁻³³ esu researchgate.net

Integration of Computational and Experimental Data in this compound Research

The synergy between computational modeling and experimental investigation is a powerful paradigm in modern materials research, enabling a deeper understanding of structure-property relationships. nih.govresearchgate.netfrontiersin.org In the field of this compound and its derivatives, this integrated approach has led to significant advances in interpreting experimental observations and guiding the design of new materials.

A compelling example is the study of photosensitive Schottky barrier diodes (SBDs) based on two copper(II)-phthalate metal-organic frameworks (MOFs). acs.org Experimentally, the current-voltage (I-V) characteristics were measured in both dark and illuminated conditions. The complex containing a pyrazine (B50134) ligand showed superior photosensitivity and a higher rectification ratio compared to the one with a 2-aminopyrimidine (B69317) ligand. acs.org To understand this difference, DFT calculations were performed. The computational results provided insights into the electronic structures of the complexes, which were then used to rationalize the enhanced performance of the pyrazine-based device. acs.org This combination of experimental device characterization and theoretical electronic structure analysis provided a comprehensive understanding of the material's behavior.

ComplexConditionRectification Ratio (Ion/Ioff)PhotosensitivityReference
Complex 1 (with 2-aminopyrimidine) Dark (±2 V)8.462.27 acs.org
Light Soaking (±2 V)13.98 acs.org
Complex 2 (with pyrazine) Dark (±2 V)8.493.77 acs.org
Light Soaking (±2 V)20.06 acs.org

Another study successfully integrated synthesis, single-crystal X-ray diffraction (SC-XRD), and quantum chemical computations for a copper-nitroterephthalic acid complex (Cu-NTA), a close analogue of this compound. acs.org The experimental SC-XRD technique was used to determine the precise crystal structure, including bond lengths and angles, revealing a slightly distorted octahedral coordination geometry. acs.org Concurrently, quantum chemical computations were performed to optimize the molecular geometry of the complex. The computationally derived structure was found to be in sensible agreement with the experimental crystal structure, thereby validating the theoretical model. acs.org This validated model was then used to predict other properties, such as the nonlinear optical (NLO) response, which are more difficult to measure experimentally. acs.org

The table below shows a comparison of selected experimental and theoretical bond lengths for the Cu-NTA complex, illustrating the close agreement.

BondExperimental Bond Length (Å) (SC-XRD)Theoretical Bond Length (Å) (DFT)Reference
Cu1-O11.9561.996 acs.org
Cu1-O22.3992.458 acs.org
Cu1-N12.0162.049 acs.org

Furthermore, the investigation of the co-removal of copper(II) and phthalic acid (PA) from water using a polyamine resin demonstrates how experimental adsorption data can be explained through theoretical mechanistic proposals. nih.gov Experimental results showed that the presence of PA significantly enhanced the adsorption of Cu(II), and vice-versa. nih.gov Fourier transform infrared spectrometry (FTIR) analysis, combined with theoretical species calculations, led to a proposed mechanism: Cu(II) coordinates with amine groups on the resin, while negatively charged PA species interact with protonated amine groups via electrostatic attraction. nih.gov The formation of a [Cu-PA] complex in solution was proposed to have a higher affinity for the resin than free Cu(II), thus explaining the mutual enhancement observed experimentally. nih.gov

Advanced Studies on Magnetic Properties of Copper Phthalate Complexes

Variable Temperature Magnetic Susceptibility Measurements

Variable temperature magnetic susceptibility measurement is a fundamental technique used to probe the magnetic properties of materials. wikipedia.org It involves measuring the degree to which a material becomes magnetized in an applied magnetic field over a range of temperatures. wikipedia.org For copper(II) complexes, which contain Cu(II) ions with a single unpaired electron (S=1/2), these measurements are crucial for identifying and quantifying the magnetic exchange interactions between metal centers.

The experiment typically involves placing a sample in a sensitive magnetometer, such as one equipped with a Superconducting Quantum Interference Device (SQUID), and recording the magnetic moment as the temperature is varied, often from room temperature down to near absolute zero (approximately 2 K). The data is commonly presented as a plot of molar magnetic susceptibility (χM) versus temperature (T) or, more revealingly, as the product χMT versus T.

For uncoupled paramagnetic centers, the χMT value is expected to remain constant as the temperature changes (Curie Law). However, in copper phthalate (B1215562) systems, deviations from this behavior are common and indicative of magnetic exchange interactions.

A decrease in χMT upon cooling typically signifies antiferromagnetic coupling between the copper centers.

An increase in χMT upon cooling points to ferromagnetic coupling.

For instance, magnetic susceptibility measurements of a polymeric copper(II) Schiff-base complex containing a phthalate bridge, conducted in the temperature range of 22 to 295 K, demonstrated its antiferromagnetic nature. ias.ac.in Similarly, studies on various di-, tri-, and tetranuclear copper(II) complexes involving phthalate and isophthalate (B1238265) ligands show room-temperature magnetic moments slightly lower than the spin-only value of 1.73 μB, which also indicates the presence of antiferromagnetic interactions among the paramagnetic copper centers. nih.gov In one such study, the room temperature magnetic moments per copper ion were found to be between 1.58 and 1.69 μB. nih.gov

Table 1: Magnetic Data for Selected Polynuclear Copper(II) Phthalate Complexes at 297 K

Complex Molar Magnetic Susceptibility (χM) (cm³/mol) Magnetic Moment per Cu(II) ion (μB) Total Magnetic Moment (μB)
[Cu₂(cpdp)(μ-Hisophth)]₄·2H₂isophth·21H₂O 8.831 × 10⁻³ 1.62 4.58 / Cu₈
[Cu₃(Hcpdp)(Cl)₄] 3.138 × 10⁻³ 1.58 2.73 / Cu₃
[Cu₄(cpdp)(μ-Hphth)(μ₄-phth)(piconol)(Cl)₂]·3H₂O 4.809 × 10⁻³ 1.69 3.38 / Cu₄

Data sourced from ancillary-ligand-assisted studies on copper(II) carboxylate complexes. nih.govacs.org

Analysis of Exchange Interactions: Ferro- and Antiferromagnetism

The magnetic behavior observed in susceptibility measurements arises from exchange interactions, a quantum mechanical phenomenon that couples the spins of adjacent Cu(II) ions. This interaction is mediated by the bridging ligands connecting the metal centers, such as the carboxylate groups of the phthalate anion or co-ligands like hydroxo groups. The nature and strength of this interaction are described by the magnetic exchange coupling constant, J.

Ferromagnetism (J > 0): Neighboring spins align in a parallel fashion, leading to a high-spin ground state and an enhanced magnetic moment at low temperatures. While less common, ferromagnetic interactions have been observed in certain copper complexes. Studies have reported ferromagnetic coupling with J values of +15 cm⁻¹, +29 cm⁻¹, +33 cm⁻¹, and +53.2 cm⁻¹. rsc.orgrsc.orgnih.gov

The interplay between different structural factors can lead to the presence of both types of interactions within the same crystal lattice, sometimes mediated by intermolecular forces like hydrogen bonds. rsc.org

Table 2: Examples of Exchange Coupling Constants in Bridged Dicopper(II) Complexes

Complex Type Bridging Ligands J (cm⁻¹) Magnetic Behavior Reference
Binuclear Copper(II) μ-phenoxido -395 Strong Antiferromagnetic nih.gov
Pentanuclear Copper(II) Metallacrown m-phthalate, hydroxamate -129 (J₁), -66 (J₂) Strong Antiferromagnetic researchgate.net
Binuclear Copper(II) Hydroxo, Carboxylato -11 Antiferromagnetic rsc.org
Binuclear Copper(II) μ-phenoxido +53.2 Moderate Ferromagnetic nih.gov
Binuclear Copper(II) Methoxo, Ferrocenecarboxylato +29 Ferromagnetic rsc.org

This table illustrates the range of magnetic interactions observed in various copper complexes, highlighting how the nature of the bridging ligand influences the exchange coupling.

Magneto-Structural Correlations in Copper(II) Phthalate Systems

The sign and magnitude of the exchange coupling constant (J) are exquisitely sensitive to the geometric arrangement of the atoms within the complex. Establishing magneto-structural correlations—the relationships between specific structural parameters and the resulting magnetic properties—is a central goal in molecular magnetism. mdpi.com

In bridged dicopper(II) systems, including those with phthalate ligands, several structural factors are critical:

Cu-Bridge-Cu Angle: The angle of the bridging group between the two copper ions is a dominant factor. For hydroxo- or alkoxo-bridged systems, a well-established correlation exists. A systematic study of bis(μ-phenoxido)dicopper(II) complexes demonstrated a crossover from strong antiferromagnetic coupling (J = -395 cm⁻¹) to moderate ferromagnetic coupling (J = +53.2 cm⁻¹) as the average Cu–O–Cu angle decreased from 98.6° to 83.3°. nih.gov The crossover point, where the interaction switches from antiferromagnetic to ferromagnetic (J = 0), was determined to be at a Cu–O–Cu angle of approximately 87°. nih.gov

Cu···Cu Separation: The distance between the two copper centers also plays a role. In a polymeric copper(II) complex with a phthalate bridge, a Cu···Cu distance of 3.492 Å was associated with antiferromagnetic behavior. ias.ac.in

Torsion Angle: In systems with multiple bridging atoms, the torsion angle (e.g., Cu–O–O–Cu) can affect the planarity of the magnetic core and thus influence the magnetic coupling.

These correlations allow for the rational design of molecular materials with targeted magnetic properties by controlling the synthesis to favor specific structural motifs.

Table 3: Correlation between Cu-O-Cu Angle and Magnetic Coupling in Bis(μ-phenoxido)dicopper(II) Complexes

Average Cu-O-Cu Angle (°) Cu···Cu Separation (Å) J (cm⁻¹) Magnetic Behavior
98.6 2.982 -395 Antiferromagnetic
~87.0 - 0 Crossover Point
83.3 2.633 +53.2 Ferromagnetic

Data adapted from a comprehensive magneto-structural correlation study, demonstrating the transition from antiferromagnetic to ferromagnetic coupling. nih.gov

Anisotropy and Zero-Field Splitting Phenomena

Beyond the isotropic exchange interactions described by J, copper phthalate complexes can exhibit more complex magnetic phenomena, namely magnetic anisotropy and zero-field splitting (ZFS).

Magnetic Anisotropy refers to the dependence of a material's magnetic properties on the direction of the applied magnetic field. This property is a direct consequence of the electronic structure and local coordination environment of the magnetic ion.

Zero-Field Splitting (ZFS) is a key manifestation of magnetic anisotropy. arxiv.org It refers to the splitting of spin energy levels even in the absence of an external magnetic field (B=0). This splitting arises from the interplay of the local crystal field environment and spin-orbit coupling. nih.govmdpi.com In systems with a total spin S > 1/2 (such as a ferromagnetically coupled copper(II) dimer where S=1), the different spin sublevels (e.g., Mₛ = ±1, 0) can have different energies. This energy separation is described by the ZFS parameters, primarily the axial parameter D and the rhombic parameter E.

The presence of ZFS is a signature of magnetism in a quantum system. arxiv.org For instance, in ferromagnetically coupled copper(II) trimers, the resulting S=3/2 ground state can be identified by EPR spectroscopy, which probes the transitions between these split energy levels. rsc.org The magnitude of ZFS can range from a fraction of a wavenumber (cm⁻¹) to several tens of wavenumbers. nih.gov

Determining the sign and magnitude of the D parameter is crucial for understanding the magnetic anisotropy.

A negative D value implies an "easy-axis" anisotropy, where the magnetic moment preferentially aligns along a specific molecular axis.

A positive D value implies an "easy-plane" anisotropy, where the moment prefers to lie in a plane perpendicular to the main axis. mdpi.com

While historically challenging to determine, advanced techniques like high-frequency, high-field electron paramagnetic resonance (HFEPR) have provided definitive answers. For certain binuclear copper(II) carboxylate complexes, HFEPR studies have conclusively shown that the ZFS parameter D is negative, correcting some earlier assumptions in the literature. nih.gov The study of ZFS is particularly important in the field of Single-Molecule Magnets (SMMs), where the energy barrier to magnetization reversal is directly proportional to |D|S². acs.org

Catalytic Applications of Copper Phthalate Compounds

Heterogeneous Catalysis in Organic Transformations

Copper phthalate (B1215562) and its closely related derivatives serve as heterogeneous catalysts in several important organic transformations. rsc.orgresearchgate.net As solid-state catalysts, they offer advantages in terms of separation from the reaction mixture, potential for recycling, and enhanced stability under certain reaction conditions. Their activity is rooted in the redox potential of the copper center, which can facilitate electron transfer processes crucial for catalytic cycles.

The use of simple copper(II) phthalate as a direct heterogeneous catalyst for conventional esterification reactions between carboxylic acids and alcohols is not extensively documented in scientific literature. While various copper compounds, such as copper methanesulfonate, have been shown to catalyze ester formation efficiently, specific data on the performance of copper phthalate in this role is sparse. rsc.org Research in heterogeneous catalysis for esterification has more commonly focused on solid acid catalysts like heteropolyacids and zeolites for reactions involving phthalic anhydride (B1165640), the precursor to phthalate. researchgate.net

However, copper catalysts are integral to related transformations. For instance, a rhodium/copper co-catalytic system was developed for the asymmetric reduction of α-dehydroamino acid esters, highlighting copper's role in facilitating reactions involving ester functionalities. researchgate.net This suggests the potential for copper-based catalysts, including those derived from phthalates, to influence ester-related reactions, even if direct esterification catalysis is not their primary reported application.

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov While classical reactions like the Ullmann condensation have traditionally required harsh conditions and stoichiometric amounts of copper, modern research has focused on developing milder, more efficient catalytic systems. rsc.org

Furthermore, copper-catalyzed protocols like the Chan-Lam-Evans coupling, which forms C-N, C-O, and C-S bonds, utilize a divalent copper source and an oxidant, often air. rsc.org The principles of these reactions, which rely on the redox cycling of copper, are applicable to heterogeneous systems. Bis-phenanthroline copper(II) phthalate complexes have been synthesized and studied, demonstrating the integration of the phthalate moiety into catalytically relevant coordination spheres. acs.org

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst System Substrates Product Type Yield Reference
Dehydrogenative Coupling Pd(OAc)₂ / Cu(OAc)₂ Dimethyl Phthalate Biphenyl-tetracarboxylate ~85% science.gov
Arylalkynylation Cu(MeCN)₄PF₆ / BOPA Ligand Styrene, Diphenyliodonium Salt, Phenylacetylene 1,2-diaryl-3-butyne Moderate acs.org
Cadiot-Chodkiewicz CuI / Pd(PPh₃)₂Cl₂ 3-Hydroxy-1-iodopropyne, Phenylacetylene Unsymmetrical Diyne 79% dcu.ie

This table presents representative copper-catalyzed cross-coupling reactions. While not all examples use this compound directly, they illustrate the types of transformations where copper carboxylate systems are active.

Copper catalysts are well-regarded for their efficacy in a wide array of oxidation reactions. science.gov this compound itself has been cited as a catalyst component in the oxidation of methane (B114726). acs.org In one patented process, a molten phthalic anhydride solution containing 2% this compound and 2% palladium is used to oxidize methane to a methyl phthalate half-ester, which is then converted to methanol (B129727). acs.org This system operates at 180-190 °C and highlights a direct industrial application of this compound in a heterogeneous oxidation process. acs.org

In environmental applications, copper-based catalysts are used for the oxidative degradation of pollutants. The catalytic ozonation of dimethyl phthalate (DMP) is significantly enhanced by CuₓO-Fe₃O₄ nanoparticles. nih.gov This study revealed a synergistic effect involving structural Cu(I) and surface lattice oxygen that promotes the generation of hydroxyl radicals, leading to rapid degradation of the phthalate substrate. nih.gov While this does not use this compound as the catalyst, it demonstrates the activity of copper species in oxidizing a phthalate compound.

Structurally related copper(II) phthalocyanine (B1677752) nanoparticles have also been employed as robust catalysts for the selective aqueous oxidation of alcohols to their corresponding aldehydes and ketones. libretexts.org These catalysts show excellent stability and performance in green solvents like water, underscoring the potential of related copper-macrocycle complexes in oxidation catalysis. libretexts.org

Table 2: Performance of Copper-Based Catalysts in Oxidation Reactions

Reaction Catalyst Substrate Oxidant Key Finding Reference
Methane Oxidation 2% this compound / 2% Palladium Methane Air Forms methyl phthalate half-ester at 180-190 °C. acs.org
DMP Degradation CuₓO-Fe₃O₄ Nanoparticles Dimethyl Phthalate (DMP) Ozone Rapid degradation via generation of hydroxyl radicals. nih.gov

The direct application of simple copper(II) phthalate as a catalyst for the general hydrolysis of esters or amides is not widely reported. However, copper(II) ions are known to catalyze the hydrolysis of certain activated esters. researchgate.net For instance, Cu(II) can provide a 16,000-fold rate acceleration in the hydrolysis of methyl acrylate (B77674) when stabilized by a suitable ligand. researchgate.net The catalytic mechanism in such cases involves the coordination of the copper ion to the ester, which facilitates an intramolecular nucleophilic attack on the carbonyl group. rsc.org

A highly specific and relevant example involves bis-phenanthroline copper(II) phthalate complexes. acs.org These compounds have been identified as potent antitumor agents that function as "self-activating" chemical nucleases. They are capable of inducing the cleavage of DNA, a process that relies on the hydrolytic breakdown of phosphodiester bonds in the DNA backbone. This nuclease activity occurs without the need for an external reducing agent, suggesting that the copper(II) phthalate complex itself is capable of facilitating the hydrolytic reaction, likely through the generation of reactive oxygen species that attack the DNA structure.

Additionally, research has shown that a mononuclear copper complex, di-imidazole di-(2-carbomethoxy-benzoato)copper(II), undergoes a solvent-mediated transformation where the ester group is hydrolyzed, leading to the formation of a copper(II) phthalate coordination polymer. rsc.org While this is a stoichiometric transformation rather than a catalytic cycle, it directly links a copper complex to the hydrolysis of a phthalate precursor to form a this compound product. rsc.org

This compound-Based Metal-Organic Frameworks as Catalysts

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and exposed metal sites make them excellent candidates for heterogeneous catalysis. Copper-based MOFs, in particular, have been extensively studied.

A prominent example is Cu₃(BTC)₂, also known as HKUST-1, where BTC (benzene-1,3,5-tricarboxylate) is a ligand structurally related to phthalate. researchgate.net These frameworks contain open Cu(II) sites that can act as Lewis acids and facilitate catalytic reactions. For instance, Cu-BTC has been used as a heterogeneous catalyst to activate persulfate (PS) for the oxidative degradation of dibutyl phthalate (DBP), a common environmental pollutant. researchgate.net The mechanism involves both the adsorption of DBP onto the MOF surface and the catalytic generation of highly reactive sulfate (B86663) radicals from the activation of PS by the framework's copper centers. researchgate.net

While much of the research has focused on carboxylate linkers like BTC, the principles are directly applicable to phthalate-based linkers. The synthesis of a copper(II) phthalate coordination polymer has been reported, demonstrating the formation of such framework structures. The choice of the phthalate linker (ortho-dicarboxylate) compared to isophthalate (B1238265) (meta-) or terephthalate (B1205515) (para-) can influence the resulting geometry and porosity of the MOF, thereby affecting its catalytic properties. The catalytic activity of these materials stems from the accessible and coordinatively unsaturated copper sites within the rigid, porous structure, which allows for size-selective catalysis and easy catalyst recovery.

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism by which this compound and its derivatives catalyze reactions is crucial for optimizing their performance. Investigations have revealed complex pathways often involving changes in the copper ion's oxidation state.

In the Pd/Cu-catalyzed dehydrogenative coupling of dimethyl phthalate, synchrotron radiation studies using X-ray Absorption Fine Structure (XAFS) analysis provided significant insights. researchgate.net The mechanism involves a redox cycle where the active Pd(0) species is re-oxidized to Pd(II) by a Cu(II) species (copper acetate). The Cu(II) is reduced to Cu(I) in the process and is subsequently re-oxidized back to Cu(II) by molecular oxygen, completing the catalytic cycle. This work highlighted that while the copper co-catalyst is essential, coordination of certain ligands like 1,10-phenanthroline (B135089) to the copper center can inhibit the reaction, demonstrating the delicate balance of the coordination environment. researchgate.net

For cross-coupling reactions, mechanisms involving Cu(I) and Cu(III) intermediates are common. rsc.org However, some highly active copper catalysts have been shown to operate via a noncanonical mechanism involving the oxidative addition of an aryl halide to a Cu(II) center to form a high-valent species stabilized by the ligand. This pathway avoids the traditional Cu(I)/Cu(III) cycle and can lead to very high turnover numbers, even allowing reactions to be run in the air.

In the context of MOF-catalyzed oxidation of dibutyl phthalate by Cu-BTC, the proposed mechanism involves the generation of sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). researchgate.net The Cu(II) species within the MOF framework reacts with the persulfate anion (S₂O₈²⁻) to generate the sulfate radical. This process is believed to occur via electron transfer from the persulfate to the copper center, possibly involving a transient Cu(I) species. researchgate.net

Adsorption Mechanisms

The initial step in many heterogeneous catalytic processes involving this compound-based materials is the adsorption of reactant molecules onto the catalyst's surface. The efficiency of this adsorption is governed by a variety of interactions between the adsorbate and the adsorbent.

Several mechanisms contribute to the adsorption process on phthalate-containing materials:

Hydrophobic Interactions : Phthalates are generally hydrophobic, and this property influences their interaction with adsorbents. An increase in the alkyl chain length of phthalate esters enhances their hydrophobicity, facilitating their adsorption from aqueous solutions. researchgate.net

π-π Electron-Donor-Acceptor (EDA) Interactions : The aromatic rings of the phthalate molecule can engage in π-π stacking with the π-electron clouds of an adsorbent. In this interaction, the phthalate ester often acts as an electron acceptor, which can accelerate the sorption process. researchgate.net

Hydrogen Bonding : The ester groups of phthalate molecules can act as electron acceptors, forming hydrogen bonds that promote adsorption. researchgate.net

Electrostatic Interactions : The surface charge of the adsorbent and the nature of the phthalate molecule influence adsorption through electrostatic attraction or repulsion, which can be modulated by the pH of the solution. researchgate.net

Pore-Filling : In porous catalysts, such as metal-organic frameworks (MOFs), the diffusion and filling of pores by reactant molecules is a key adsorption mechanism. researchgate.net

In the context of copper-based metal-organic frameworks (MOFs) used for catalysis, the physical dimensions of the catalyst's pores relative to the reactant molecule are critical. For instance, in the case of a copper-based MOF, Cu-BTC, used for the removal of dibutyl phthalate (DBP), the adsorption capacity was found to be limited. nih.govrsc.org This was attributed to the molecular size of DBP (15.84 × 11.00 × 7.56 Å) being larger than the microporous cages of the Cu-BTC-A catalyst (approximately 9 × 9 Å in diameter), preventing the DBP molecule from entering the cages where many active sites reside. nih.govrsc.orgrsc.org

Table 1: Adsorption Mechanisms in Phthalate-Related Catalytic Systems

Adsorption Mechanism Description Relevant Factors
Hydrophobic Interaction Attraction between nonpolar phthalate molecules and a nonpolar adsorbent surface. Alkyl chain length of phthalate, solvent polarity. researchgate.net
π-π EDA Interaction Interaction between the electron-rich aromatic rings of the adsorbent and the electron-accepting phthalate rings. Electronic properties of adsorbent and adsorbate. researchgate.net
Hydrogen Bonding Formation of hydrogen bonds between hydrogen atoms on the adsorbent and electronegative atoms (oxygen) in the phthalate ester group. Presence of H-bond donor/acceptor sites, pH. researchgate.net
Pore-Filling Physical entrapment of molecules within the porous structure of the catalyst. Catalyst porosity, pore size distribution, molecular size of adsorbate. nih.govresearchgate.net

| Electrostatic Interaction | Attraction or repulsion based on the surface charge of the catalyst and the charge of the adsorbate species. | pH of the solution, point of zero charge of the adsorbent. researchgate.net |

Role of Active Sites and Electronic Structure Modulation in Catalysis

The catalytic activity of this compound compounds is intrinsically linked to the nature of their active sites and the electronic structure of the copper centers. The copper ions typically serve as the primary active sites where redox reactions and substrate activation occur. nih.gov

In heterogeneous catalysts like copper-based MOFs, the density of accessible metal ions plays a crucial role in their catalytic performance. nih.gov An increase in the dosage of a Cu-BTC-A catalyst, for example, leads to a significant acceleration in the removal of DBP, which is attributed to the increased number of available catalytic sites for the reactants. nih.gov The coordinatively unsaturated Cu(II) metal sites, often created through thermal activation, are particularly important for catalytic activity. rsc.org

Modulating the electronic structure of the copper active sites is a key strategy for enhancing catalytic efficiency. This can be achieved through several approaches:

Ligand Design : The organic phthalate ligand itself, and any additional ligands in the coordination sphere, can influence the electronic properties of the copper center. The o-phthalic acid ligand is exceptionally versatile, capable of providing up to 26 different coordination modes, which allows for the creation of diverse structures with tailored electronic properties. vulcanchem.com

Doping/Bimetallic Systems : Introducing a second metal can tailor the electronic properties of the copper catalyst. For instance, the addition of copper to a nickel-based catalyst was shown to modify the d-band center and surface formation energy, impacting its performance in the hydrogenation of dioctyl phthalate. researchgate.net Similarly, doping electron-deficient boron into the carbon support of a copper single-atom catalyst regulated the electronic structure of the Cu-N4 sites, improving *O2 adsorption and enhancing catalytic activity. nih.gov

Metal-Support Interactions : The interaction between the copper species and the support material can alter the electronic state of the copper. This electronic metal-support interaction (EMSI) can tune the charge state and electron density of the supported metal, which in turn determines the catalytic activity. researchgate.net Physical mixing of a silica-supported copper catalyst with a hydrophobic promoter was found to influence the oxidation state of the copper, enhancing its performance in CO2 hydrogenation. the-innovation.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for probing the electronic structure and coordination environment of the copper(II) centers in these catalysts, providing insights into their oxidation state and geometry. vulcanchem.com The reactivity of the catalyst is often dictated by the ability of the copper center to cycle between different oxidation states, typically Cu(I) and Cu(II), facilitating electron transfer processes. nih.gov

Potential in Electrocatalysis and Photocatalysis

This compound and related coordination compounds have shown significant promise in the fields of electrocatalysis and photocatalysis, primarily for environmental remediation and energy conversion applications. iwaponline.comresearchgate.net

Electrocatalysis Copper-based MOFs, including copper terephthalates, are being explored as electrocatalysts due to their high density of redox-active metal centers immobilized in a structured, porous framework that facilitates electron and ion transfer. mdpi.com

Oxygen Reduction Reaction (ORR) : A copper hydroxyterephthalate synthesized via a microwave-assisted method demonstrated catalytic activity for the ORR. This material, composed of dispersed nanoflakes with a high number of accessible copper sites, can be reversibly electrochemically oxidized and reduced, making it suitable for electrocatalytic applications. mdpi.com

CO2 Reduction : Copper is a unique metal catalyst capable of electrochemically reducing CO2 to hydrocarbons and other value-added chemicals, owing to its suitable adsorption energy for CO intermediates. acs.org this compound-based materials could potentially be used in this context, leveraging the high dispersion of copper sites.

Hydrogen Evolution Reaction (HER) : While not a direct application of this compound, studies on related copper complexes have shown that they can form heterogeneous deposits on electrodes that are stable and effective electrocatalysts for the HER in aqueous solutions. rsc.org This suggests a potential route for developing this compound-derived materials for hydrogen production.

Pollutant Degradation : Single-atom copper catalysts have been used in electro-Fenton systems for the degradation of organic pollutants. By regulating the electronic structure of the copper sites, the selective production of reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) can be enhanced, leading to efficient pollutant removal. nih.gov

Photocatalysis The photocatalytic activity of this compound derivatives often stems from their ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) to degrade pollutants. nih.gov

Dye Degradation : Several new copper(II) coordination polymers constructed from sulfo-functionalized phthalate ligands have demonstrated promising photocatalytic activities for the degradation of organic dyes like Rhodamine B (RhB) and methyl blue (MB). iaea.org

Phthalate Degradation : Copper-containing catalysts have been employed in advanced oxidation processes (AOPs) for the degradation of phthalate esters themselves. Enhanced sonophotocatalytic degradation of dimethyl phthalate (DMP) was achieved using copper-chromium layered double hydroxides supported on carbon nanotubes and biochar. nih.gov The photocatalytic process generates ROS that mineralize the contaminants. nih.gov

Sensitization of Wide-Bandgap Semiconductors : Copper phthalocyanine, a structurally related compound, has been used as a sensitizer (B1316253) for wide-bandgap semiconductors like TiO2. This enhances their photocatalytic activity under visible light for the degradation of pollutants such as dimethyl phthalate. acs.org

Table 2: Research Findings in Electrocatalysis and Photocatalysis of this compound and Related Compounds

Application Catalyst System Key Finding Reference
Electrocatalysis Copper hydroxyterephthalate MOF Showed catalytic activity for the Oxygen Reduction Reaction (ORR). mdpi.com
Electrocatalysis Cu single-atom catalyst on N-doped carbon (CuBN-HCMs) Efficiently degraded phenol (B47542) and other pollutants via an electro-Fenton process by generating ¹O₂ and •OH. nih.gov
Photocatalysis Copper(II) coordination polymers with sulfo-functionalized phthalate ligands Degraded organic dyes (Rhodamine B, methyl blue) under light irradiation. iaea.org
Sonophotocatalysis Copper-chromium layered double hydroxides on biochar (BC-CuCr LDH) Achieved high degradation efficiency of dimethyl phthalate (DMP) through combined ultrasound and light irradiation. nih.gov

| Photocatalysis | Copper phthalocyanine-sensitized TiO2 | Enhanced photodegradation of dimethyl phthalate under visible light. | acs.org |

Solid State Reactivity and Transformations of Copper Phthalate Materials

Thermally Induced Transformations and Decomposition Pathways

Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability and decomposition of copper phthalate (B1215562) compounds. vulcanchem.com The thermal decomposition of copper(II) phthalate and its derivatives typically proceeds in distinct stages, involving dehydration followed by the decomposition of the organic ligand, ultimately yielding a metallic oxide. asianpubs.orgasianpubs.org

Studies on copper(II) phthalate monohydrate have revealed a multi-step decomposition process. researchgate.net The initial phase involves dehydration, which can itself occur in two steps: the formation of a hemihydrate followed by complete dehydration to anhydrous copper(II) phthalate. researchgate.net The subsequent stage is the decomposition of the anhydrous salt. researchgate.net The kinetics for the initial isothermal dehydration step follows a unimolecular law. researchgate.net

For more complex ternary systems, such as copper(II) ternary complexes of phthalate and imidazole, the decomposition process also begins with the loss of water molecules (dehydration), followed by the oxidation and pyrolysis of the organic ligands (phthalate and imidazole), concluding with the formation of copper(II) oxide as the final residue. asianpubs.orgasianpubs.org The decomposition pathway for copolymers based on polypropylene (B1209903) glycol fumarate (B1241708) phthalate involves initiation through the rupture of weak bonds, followed by propagation, which includes depolymerization and chain scission, and finally, termination, where stable end-products are formed. mdpi.com The thermal decomposition of copper(II) acetate (B1210297) monohydrate provides a comparable model, showing dehydration to form anhydrous copper(II) acetate, which then decomposes to copper(I) oxide and copper(II) oxide, with the final product upon further heating being copper(II) oxide. scielo.br

Table 1: Thermal Decomposition Stages of Copper Phthalate and Related Compounds

Compound Step 1 Step 2 Step 3 Final Product Reference
Copper(II) Phthalate Monohydrate Dehydration to Hemihydrate Dehydration to Anhydrous Decomposition of Phthalate - researchgate.net
Cu(phth)(Im)₂·2H₂O Dehydration (loss of 2H₂O) Oxidation and Pyrolysis of Ligands - Metallic Oxide asianpubs.orgasianpubs.org
Freeze-dried Copper(II) Acetate Monohydrate Dehydration (25-225 °C) Decomposition to Cu and Cu₂O (225-325 °C) Oxidation to CuO Copper(II) Oxide (CuO) scielo.br
Polypropylene Glycol Fumarate Phthalate Copolymers Initiation (bond rupture) Propagation (depolymerization, chain scission) Termination (stable products) - mdpi.com

Phase Transitions and Crystallinity Changes

This compound materials can undergo significant changes in their crystalline structure in response to environmental changes. For instance, certain this compound coordination complexes exhibit a fascinating crystalline-amorphous-crystalline transformation during dehydration and rehydration cycles. researchgate.net This indicates that the removal of lattice water molecules can lead to a loss of long-range crystalline order, resulting in an amorphous state. Upon rehydration, the crystalline structure can be restored. researchgate.net

The activation of copper-based metal-organic frameworks (MOFs), such as Cu-BTC (where BTC is 1,3,5-benzene-tricarboxylate), provides another example of thermally induced phase changes. To create coordinatively unsaturated metal sites for catalysis, as-synthesized Cu-BTC is often heated. rsc.org This activation process, typically conducted around 230 °C, removes coordinated water molecules. rsc.org This removal causes a distinct color change from sky blue to dark blue but importantly, the crystalline nature of the framework is maintained. rsc.org While related, copper phthalocyanine (B1677752) (CuPc), a different but structurally analogous compound, is known to exist in several different crystalline polymorphs (α, β, η, γ, and χ), with the α and β phases being the most common. wikipedia.org These phases are distinguished by the stacking arrangement of the molecules and their intermolecular spacing. wikipedia.org

Table 2: Observed Phase and Crystallinity Changes in Copper-Based Materials

Material/Complex Stimulus Observed Transformation Resulting State Reference
This compound Coordination Complexes Dehydration/Rehydration Crystalline-Amorphous-Crystalline Transformation Amorphous (dehydrated), Crystalline (rehydrated) researchgate.net
Cu-BTC (Copper(II) 1,3,5-benzenetricarboxylate) Thermal Activation (~230°C) Removal of coordinated water Activated crystalline framework with unsaturated Cu(II) sites rsc.org

Solvent-Mediated Solid-State Conversions

Solid-state transformations of this compound materials can be induced by the presence of specific solvents, often leading to new crystalline structures and compositions. These conversions can occur through processes like hydrolysis or solvent exchange, sometimes proceeding via a single-crystal to single-crystal (SCSC) transformation, which preserves the macroscopic integrity of the crystal. rsc.orgacs.org

An unusual example is the solvent-mediated hydrolysis of a mononuclear copper(II) complex, di-imidazole di-(2-carbomethoxy-benzoato)copper(II). rsc.org When crystals of this complex are moistened with aqueous methanol (B129727), they transform into new crystals of a copper(II) phthalate 2D coordination polymer. rsc.org This transformation involves the hydrolysis of the ester groups on the ligand to form the phthalate dianion, which then coordinates with the copper ions to form the new polymer. The transformation is quantitative in the solid phase. rsc.org

Systematic studies have shown that the choice of solvent is crucial in the synthesis and structural transformation of metal-organic frameworks. acs.org In some cases, solvent molecules can be exchanged within a crystal lattice, leading to significant crystallographic changes that involve the breaking and forming of coordination bonds in a SCSC process. acs.org Another form of solvent-mediated conversion is ion exchange. For example, fine particles of brochantite, a basic copper sulfate (B86663), can be transformed into this compound by equilibrating the powder with solutions containing an excess of phthalate anions. mdpi.com This demonstrates that a solid copper salt can be converted into another by the action of an appropriate solvent containing different anions. mdpi.com

Table 3: Examples of Solvent-Mediated Solid-State Conversions

Starting Material Solvent Transformation Product Reference
[Cu(cmb)₂(im)₂] (cmb = 2-carbomethoxy-benzoate) Aqueous Methanol Hydrolysis of ester groups {[Cu₂(pht)₂(im)₄·H₂O]·H₂O}n (pht = phthalate) rsc.org
Brochantite (Cu₄(OH)₆SO₄) Aqueous solution with excess phthalate anions Ion Exchange This compound mdpi.com
Polymeric chain solvates [Cu(hfac)₂LPr]·0.5Solv Ambient Conditions (loss of solvent) Solid-state transformation Binuclear [Cu(hfac)₂LPr]₂ rsc.org

Q & A

Q. What are the standard experimental protocols for synthesizing copper phthalate complexes, and how can reproducibility be ensured?

Synthesis typically involves reacting phthalic acid derivatives with copper salts under controlled pH and temperature. For reproducibility, document precise molar ratios, solvent systems (e.g., aqueous or organic), and reaction times. Characterization via FT-IR, UV-Vis spectroscopy, and elemental analysis is critical to confirm structure and purity . Detailed procedural logs, including calibration of instruments and peer validation, are recommended to mitigate variability .

Q. Which spectroscopic or chromatographic methods are most effective for characterizing this compound stability in environmental matrices?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is optimal for quantifying degradation products. For stability studies under varying pH/temperature, use UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes. Include control samples and triplicate measurements to account for matrix interference .

Q. How should researchers design toxicity assays to evaluate this compound’s environmental impact?

Employ tiered ecotoxicity testing: start with in vitro assays (e.g., algal growth inhibition) to determine acute effects, followed by chronic exposure studies in model organisms (e.g., Daphnia magna). Standardize exposure concentrations using OECD guidelines and include positive/negative controls. Data should be normalized to copper ion release rates to distinguish metal-specific toxicity from phthalate effects .

Advanced Research Questions

Q. What experimental design strategies optimize the detection limits of this compound in complex samples?

Central composite design (CCD) is effective for optimizing parameters such as pH, electrolyte concentration, and modifier ratios in electrochemical methods like differential pulse voltammetry (DPV). For trace analysis, pre-concentration techniques (e.g., solid-phase extraction) paired with surface-modified electrodes (e.g., azolla-modified copper electrodes) enhance sensitivity. Validate results using spiked recovery tests in real-world samples (e.g., wastewater) .

Q. How can conflicting data on this compound’s endocrine-disrupting effects be systematically resolved?

Conduct a meta-analysis of in vivo and in vitro studies, stratifying data by species, exposure duration, and dosage. Apply Bradford Hill criteria to assess causality, and use sensitivity analysis to identify outliers. Cross-validate findings with mechanistic studies (e.g., receptor-binding assays) to isolate copper-phthalate interactions from co-pollutant effects .

Q. What computational modeling approaches predict this compound’s behavior in aquatic systems?

Molecular dynamics (MD) simulations can model ligand-exchange dynamics between copper and phthalate under varying ionic strengths. Pair with quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log Kow) and bioaccumulation potential. Calibrate models using empirical data from sediment-water partitioning experiments .

Q. How should researchers address gaps in mechanistic data linking this compound to oxidative stress?

Implement multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways in exposed organisms, and metabolomics (LC-MS) to quantify reactive oxygen species (ROS) biomarkers. Correlate findings with histopathological data (e.g., gill/liver damage in fish models). Use isotope-labeled phthalates to track metabolic fate .

Methodological Considerations

  • Data Contradiction Analysis : Compare studies using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to isolate variables. Tiered literature reviews (primary → secondary → gap-filling) help resolve inconsistencies .
  • Experimental Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, code, and SOPs in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.